N-butyl-N'-(4-nitrophenyl)thiourea
Description
The exact mass of the compound N-butyl-N'-(4-nitrophenyl)thiourea is 253.08849790 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-butyl-N'-(4-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N'-(4-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-3-8-12-11(17)13-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAXRZMJSEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking Molecular Recognition: A Guide to Thiourea Hydrogen Bond Donor Acidity and pKa
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Thiourea in Molecular Interactions
In the intricate world of molecular recognition, the hydrogen bond stands as a paramount force, governing everything from the structure of DNA to the efficacy of pharmaceuticals. Within the vast arsenal of functional groups capable of forming these critical interactions, the thiourea moiety has emerged as a uniquely powerful and versatile hydrogen bond (H-bond) donor.[1][2] Its prevalence in organocatalysis and medicinal chemistry is not accidental; it stems from the group's ability to form strong, directional, and often dual hydrogen bonds with a variety of acceptors like carbonyls, phosphonates, and other anions.[1][3][4]
This guide provides a deep dive into the core principle that governs the strength of these interactions: the hydrogen bond donor acidity of the thiourea N-H protons. We will explore how this property is quantified using pKa values, the structural factors that modulate it, and the experimental and computational methods used for its determination. For researchers in drug development and catalysis, a thorough understanding of thiourea pKa is not merely academic—it is a predictive tool for designing more potent catalysts, more effective anion receptors, and drugs with superior binding affinity to their biological targets.[5][6][7]
Section 1: The Thiourea Moiety as a Superior Hydrogen Bond Donor
The efficacy of the thiourea group as an H-bond donor is rooted in its distinct electronic and structural characteristics. Unlike its oxygen-containing counterpart, urea, thiourea is generally a more acidic and therefore stronger hydrogen-bond donor.[1][8] This seemingly counterintuitive fact, given oxygen's higher electronegativity, arises from the electronic properties and steric size of the sulfur atom, which leads to the amino groups being more positively charged.[1]
A key feature of N,N'-disubstituted thioureas is their ability to act as a "dual" or "bifunctional" H-bond donor.[2][9] The two N-H protons are often oriented in a coplanar fashion, allowing them to form a "clamp-like" binding motif with a single acceptor atom or group.[1] This chelation-like effect significantly enhances the binding strength and specificity compared to a single H-bond donor.
Caption: Dual hydrogen-bond donation from a thiourea to an anionic acceptor (X⁻).
Section 2: Quantifying H-Bond Acidity with pKa
While thioureas are primarily leveraged for their H-bond donating capabilities rather than as Brønsted acids that release a proton, their equilibrium acidity (pKa) serves as an excellent quantitative measure of this donating strength.[7][10] The pKa value is measured in a non-aqueous, polar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), to isolate the intrinsic acidity of the N-H proton without interference from water.
A lower pKa value in DMSO signifies a more acidic N-H proton. This increased acidity directly translates to a greater ability to donate a hydrogen bond.[7] Therefore, the pKa scale in DMSO provides a reliable ranking of the H-bond donating power of a series of thiourea derivatives.[10] There is often an excellent linear free-energy relationship (LFER) between the pKa of a thiourea catalyst and its activity or the enantioselectivity it imparts in a reaction.[7]
The Impact of Substituents on Acidity
The H-bond donor acidity of a thiourea can be precisely tuned by modifying the substituents on the nitrogen atoms (typically aryl groups in N,N'-diarylthioureas). The key principle is straightforward:
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -NO₂) to the aryl rings withdraws electron density from the thiourea core. This stabilizes the conjugate base that would form upon deprotonation, thereby increasing the acidity of the N-H protons and lowering the pKa.[5][10] The most famous example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is a highly effective organocatalyst due to the powerful electron-withdrawing effect of the eight trifluoromethyl groups.[1]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) push electron density into the thiourea core, destabilizing the conjugate base and making the N-H protons less acidic, which results in a higher pKa.
Caption: Experimental workflow for pKa determination by UV-spectrophotometric titration.
Computational Methods for pKa Prediction
In parallel with experimental work, computational chemistry offers powerful tools for predicting pKa values, providing rapid screening of new catalyst or drug candidates. [11][12]These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. [11]
-
Methodology: The process involves using a thermodynamic cycle where the free energies of the protonated thiourea and its conjugate base are calculated in both the gas phase and in solution.
-
Quantum Mechanics (QM): Electronic structure methods, particularly Density Functional Theory (DFT), are used to optimize the geometries and calculate the gas-phase free energies of the species. [13][14] * Solvation Models: Since deprotonation is highly sensitive to solvent effects, the gas-phase energies are corrected using a solvation model. The Polarizable Continuum Model (PCM) is a common choice, treating the solvent as a continuous dielectric medium. [11][13]More advanced methods can also be employed.
-
-
Advantages: Computational methods are cost-effective and allow for the rapid evaluation of a large number of derivatives before committing to synthesis. [14]They also provide insights into the electronic and structural features responsible for acidity.
-
Challenges: Achieving high accuracy requires careful selection of the theoretical level (functional and basis set) and the solvation model. The free energy of the solvated proton is a known challenge and is often handled using established experimental or high-level calculated reference values. [13]
Section 4: Applications in Drug Development and Catalysis
The ability to tune the H-bond donor acidity of thioureas has profound implications in applied chemistry.
-
Drug Development: The thiourea motif is a privileged structure in medicinal chemistry. [3]Its N-H groups can form crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes or receptors. [3][5]By modifying aryl substituents to optimize the pKa, medicinal chemists can enhance the binding affinity (potency) and selectivity of a drug candidate. For instance, thiourea derivatives have shown promise as anticancer agents by inhibiting various enzymes involved in carcinogenesis, where H-bonding to the target protein is a key interaction. [5][15]
-
Organocatalysis: In asymmetric organocatalysis, thioureas function as Lewis acids by activating electrophiles (like imines or nitroolefins) via hydrogen bonding. [1][9]The strength of this activation is directly related to the H-bond donor acidity. Catalysts with lower pKa values (e.g., Schreiner's thiourea) form stronger H-bonds with the substrate, leading to greater rate acceleration and often higher stereoselectivity. [7][10]This allows reactions to be performed under mild, metal-free conditions. [1]
Conclusion
The hydrogen bond donor acidity of the thiourea moiety, quantitatively expressed by its pKa in DMSO, is a fundamental parameter that dictates its function in both medicinal chemistry and organocatalysis. This guide has established that this acidity is not a fixed property but a tunable one, primarily controlled by the electronic nature of its N-substituents. Electron-withdrawing groups dramatically increase acidity (lower pKa), leading to more potent H-bond donation. Robust experimental methods, such as UV-spectrophotometric titration, provide accurate pKa values, while computational approaches offer a predictive framework for molecular design. For the modern chemical scientist, mastering the relationship between thiourea structure, pKa, and function is essential for the rational design of next-generation catalysts and therapeutics.
References
-
Berkessel, A., & Admacic, T. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters, 14(7), 1724-1727. [Link]
-
Khan, I., & Ibrar, A. (2019). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Dal Ben, D., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Medicinal Chemistry Communications. [Link]
-
Gornas, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. [Link]
-
Mendes, V., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
-
Wikipedia contributors. (n.d.). Thiourea organocatalysis. In Wikipedia. [Link]
-
Alemán, J., & Parra, A. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules. [Link]
-
Weng, W., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A. [Link]
-
Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
-
Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]
-
ResearchGate. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. [Link]
-
ResearchGate. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. [Link]
-
Heckmeier, P. J., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). (a) Ureas and thioureas with their pK a values in DMSO. [Link]
-
Fujiki, R., et al. (2021). Recent Developments of Computational Methods for p K a Prediction Based on Electronic Structure Theory with Solvation Models. J. [Link]
-
Fujiki, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
ResearchGate. (2025). Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Roenfanz, H. F., et al. (2023). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. eScholarship. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Wiley Online Library. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]
-
Columbia University Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]
-
SlidePlayer. (n.d.). Thiourea, squaramide as H-Bond donor in asymmetric catalysis. [Link]
-
Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]
-
Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]
-
SciSpace. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. [Link]
-
Vargas, F., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]
-
ResearchGate. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]
-
PubMed. (2025). Synthesis of New N,N'-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors. [Link]
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- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Electronic Tuning in Asymmetric Catalysis: Nitro-Substituted Thiourea Organocatalysts
Executive Summary: The Electronic Imperative
In the realm of non-covalent organocatalysis, nitro-substituted thioureas (and their fluoro-isosteres) represent the pinnacle of hydrogen-bond donor activation. These catalysts operate by explicitly lowering the LUMO energy of electrophiles through double hydrogen bonding, mimicking the oxyanion hole found in serine proteases.
While the 3,5-bis(trifluoromethyl)phenyl moiety (Schreiner's standard) is the most common implementation due to solubility, the nitro-group (
Mechanistic Dynamics: The Dual Activation Model
The efficacy of these catalysts relies on "Dual Activation."[1] In bifunctional systems (e.g., Takemoto's catalyst), the thiourea moiety binds the electrophile (nitroolefin), while a tethered basic moiety (tertiary amine) activates the nucleophile.
The Tuning Principle
The acidity of the thiourea N-H protons dictates catalytic activity.
-
Phenyl Thiourea:
(DMSO) – Weak donor. -
3,5-bis(CF_3) Thiourea (Schreiner):
(DMSO) – Optimal balance. -
3,5-Dinitro Thiourea:
(DMSO) – Hyper-active, but prone to aggregation.
Mechanism Diagram (Bifunctional Activation)
The following diagram illustrates the transition state assembly for a Michael addition, showing the simultaneous activation of the nitroolefin (electrophile) and diethyl malonate (nucleophile).
Caption: Figure 1. Dual activation mode of bifunctional thiourea catalysts. The thiourea moiety (blue) clamps the nitro-group of the substrate, while the tertiary amine facilitates nucleophilic attack.
Structural Classes & Optimization
Monofunctional vs. Bifunctional
| Feature | Monofunctional (Schreiner-Type) | Bifunctional (Takemoto-Type) |
| Structure | Bis-aryl thiourea (symm/asymm) | Chiral scaffold + Basic amine tether |
| Role | Pure Lewis Acid (H-bond donor) | Lewis Acid + Brønsted Base |
| Co-catalyst | Requires external base (e.g., TEA) | Self-contained (Intramolecular) |
| Key Substituent | 3,5-bis( | 3,5-bis( |
| Primary Use | Diels-Alder, Friedel-Crafts | Michael Addition, Henry Reaction |
The Nitro vs. Trifluoromethyl Trade-off
While the prompt highlights "nitro-substituted" catalysts, researchers must understand why 3,5-bis(trifluoromethyl)phenyl is often preferred over 3,5-dinitrophenyl in practice:
-
Solubility: Nitro groups significantly decrease solubility in non-polar solvents (DCM, Toluene) required for tight ion-pairing.
-
Aggregation: The extreme acidity of dinitro-thioureas leads to intermolecular H-bonding (dimerization), shutting down the catalyst.
-
Solution: Use 3,5-bis(
) as a "nitro-mimic" for general use, and reserve 3,5-dinitro variants for stubborn, non-reactive electrophiles where maximum acidity is required.
Key Reaction Scopes & Data
The following data summarizes the performance of Takemoto's catalyst (3,5-bis(
Reaction: Diethyl malonate + trans-
| Entry | R-Group (Nitroolefin) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl ( | 24 | 86 | 93 |
| 2 | 4-MeO- | 48 | 82 | 92 |
| 3 | 4-Cl- | 24 | 88 | 94 |
| 4 | 2-Furyl | 24 | 80 | 91 |
| 5 | Cyclohexyl | 72 | 75 | 88 |
Data aggregated from Takemoto et al. (2003) and subsequent optimization studies.
Experimental Protocols
Protocol A: Synthesis of Bifunctional Thiourea Catalyst
Target: 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.[2]
Reagents:
-
(1R,2R)-1,2-diaminocyclohexane (starting material)
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate (The "Electronic Tuner")
-
Formaldehyde / Formic acid (for Eschweiler-Clarke methylation)
Step-by-Step Methodology:
-
Mono-protection: Protect one amine of the diamine (e.g., Boc-protection) to desymmetrize.
-
Methylation: Perform Eschweiler-Clarke methylation on the free amine to generate the tertiary dimethylamine.
-
Deprotection: Remove the Boc group (TFA/DCM) to expose the primary amine.
-
Coupling (The Critical Step):
-
Dissolve the chiral amine (1.0 equiv) in anhydrous THF (0.1 M).
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C.
-
Note: If synthesizing the dinitro-analog , use 3,5-dinitrophenyl isothiocyanate. Handle with care as it is a potent sensitizer.[3]
-
Stir at Room Temp for 4 hours.
-
-
Purification: Flash chromatography (SiO2). Elute with Hexanes/EtOAc.
Protocol B: General Michael Addition Procedure
-
Mix: In a vial, combine nitroolefin (0.5 mmol) and the thiourea catalyst (10 mol%, 0.05 mmol).
-
Solvent: Add Toluene (1.0 mL). Toluene is preferred over polar solvents to maximize H-bond strength.
-
Nucleophile: Add diethyl malonate (0.75 mmol, 1.5 equiv).
-
Monitor: Stir at RT. Monitor by TLC (UV visualization for nitro-group).
-
Workup: Direct filtration through a silica plug to remove catalyst (or acid wash if recovering catalyst).
Workflow Diagram
Caption: Figure 2. Synthetic workflow for accessing bifunctional thiourea organocatalysts.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, perform the following checks:
-
NMR Titration (Binding Constant):
-
Dissolve catalyst in
. -
Titrate with tetrabutylammonium acetate (or the specific substrate).
-
Validation: Observe the downfield shift of the thiourea N-H protons (
ppm indicates strong binding). If is small, the catalyst may be aggregated or the solvent is too polar (e.g., DMSO/MeOH interference).
-
-
Aggregation Test:
-
Run the reaction at two different concentrations (e.g., 0.1 M and 0.01 M).
-
Result: If the reaction rate (
) drops non-linearly at higher concentrations, your catalyst is dimerizing. Switch from the nitro-analog to the bulky tert-butyl or CF3-analog to break aggregates.
-
-
Water Sensitivity:
-
While thioureas are generally water-tolerant, the nitro-Michael reaction is reversible. Excess water can hydrolyze the nitronate intermediate. Use anhydrous toluene for maximum enantioselectivity.
-
References
-
Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.
-
Schreiner, P. R., & Wittkopp, A. (2002). "H-Bonding Additives Act Like Lewis Acid Catalysts."[3] Organic Letters.
-
Okino, T., et al. (2005). "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society.
-
Vakulya, B., et al. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts." Organic Letters.
-
Zhang, Z., & Schreiner, P. R. (2009).[4] "(Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition?" Chemical Society Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thiourea Scaffold in Modern Chemistry
Title: Structural Dynamics and Physicochemical Characterization of N-Alkyl-N'-Arylthioureas: A Technical Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Leads.
N-alkyl-N'-arylthioureas represent a privileged structural motif in medicinal chemistry and organocatalysis. Unlike their urea counterparts, the thiocarbonyl group (C=S) imparts unique electronic properties—specifically, higher polarizability, lower bond energy, and "soft" Lewis base character. These features drive their utility as hydrogen-bond donors in anion recognition, ligands for transition metals, and precursors for heterocyclic synthesis.
This guide moves beyond basic description, analyzing the physical forces—from tautomeric equilibria to crystal lattice energies—that dictate the behavior of these molecules in the flask and the biological target.
Synthesis Protocol: A Self-Validating Workflow
The most robust route to N-alkyl-N'-arylthioureas is the nucleophilic addition of a primary alkyl amine to an aryl isothiocyanate. This pathway is preferred over the reaction of aryl amines with alkyl isothiocyanates due to the generally higher electrophilicity of aryl isothiocyanates and the availability of diverse aniline precursors.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.[1] The driving force is the formation of the stable thioamide resonance structure. This reaction is generally quantitative and requires no external catalyst, making it an atom-economical "click" type transformation.
Standardized Protocol
Objective: Synthesis of N-butyl-N'-phenylthiourea (Representative Compound).
Reagents:
-
Phenyl isothiocyanate (1.0 equiv)
-
n-Butylamine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve phenyl isothiocyanate (10 mmol) in DCM (20 mL) in a round-bottom flask under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add n-butylamine (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling prevents side reactions.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation (TLC): Monitor consumption of isothiocyanate (
in 4:1 Hexane/EtOAc) and appearance of product ( ). -
Work-up: Evaporate solvent under reduced pressure. The residue is typically a solid.
-
Purification: Recrystallize from hot ethanol-water (8:2).
-
Quality Control: Measure Melting Point (Target: 63–65°C) and check
NMR for the disappearance of the amine N-H signal and appearance of the thiourea N-H singlets.
Workflow Visualization
Caption: Figure 1. Step-by-step synthesis workflow for N-alkyl-N'-arylthioureas ensuring high purity and yield.
Structural Dynamics: Tautomerism
A critical physical property of thioureas is the thione-thiol tautomerism.[2] While the thione form is thermodynamically favored in the solid state and neutral solution due to the strong C=S bond energy relative to C=N, the thiol form becomes accessible upon complexation with soft metals (Cu, Ag, Hg) or in highly basic media.
-
Thione Form: Dominant in solid state; characterized by N-H proton donors.
-
Thiol Form: Favored in S-alkylation reactions; characterized by an S-H proton and C=N double bond character.
Tautomeric Equilibrium Diagram
Caption: Figure 2. Thione-Thiol tautomeric equilibrium.[3] The thione form predominates in neutral organic solvents.
Spectroscopic Characterization
Accurate characterization relies on identifying specific vibrational and magnetic signatures. The "fingerprint" of an N-alkyl-N'-arylthiourea is defined by the anisotropy of the aryl ring and the deshielding effect of the thiocarbonyl group.
Table 1: Diagnostic Spectral Signatures
| Technique | Parameter | Range / Value | Structural Assignment |
| IR | Broad band; lower freq indicates H-bonding. | ||
| IR | Often coupled with C-N stretch; "Thioamide bands". | ||
| Highly deshielded singlet; solvent dependent. | |||
| Broad singlet or triplet (coupling to alkyl | |||
| Distinctive low-field signal; diagnostic for thiocarbonyl. |
Expert Insight: In
Solid-State Physics: Crystal Packing & H-Bonding
The melting point and solubility of these compounds are governed by their crystal packing. N-alkyl-N'-arylthioureas typically adopt a trans-cis conformation to maximize intermolecular hydrogen bonding.
-
H-Bonding Motif: The dominant interaction is the bifurcated
dimer or chain formation involving hydrogen bonds. The sulfur atom acts as a dual acceptor. -
Melting Point Trends:
-
Aryl Substituents: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring increase the acidity of the N-H proton, strengthening intermolecular H-bonds and raising the melting point.
-
Alkyl Chain: Increasing alkyl chain length generally lowers the melting point initially due to disrupted packing efficiency ("paraffin effect"), but may rise again for very long chains due to van der Waals interactions.
-
Hydrogen Bonding Network Diagram
Caption: Figure 3. Intermolecular Hydrogen Bonding logic (
Physicochemical Properties Summary
Table 2: Representative Physical Data
| Property | Value / Trend | Causality |
| Solubility | Soluble: DCM, Acetone, EtOHInsoluble: Water, Hexane | Moderate lipophilicity (LogP ~2-4). The polar C=S group requires polar organic solvents. |
| pKa | ~12 - 13 (in DMSO) | N-H protons are weakly acidic, enhanced by the electron-withdrawing aryl group. |
| Electronic | Soft Lewis Base | The Sulfur atom has a large HOMO coefficient, making it highly reactive toward soft metals (Cu+, Ag+, Hg2+). |
| Thermal | Stable up to ~180°C | Decomposition often yields isothiocyanates and amines (retro-synthesis). |
References
-
Saeed, A., et al. "Synthesis, characterization and biological evaluation of some N-(2,4-dichloro-benzoyl)-N'-arylthioureas." Journal of Fluorine Chemistry, 2013.
-
Cushen, S., et al. "Thiourea Organocatalysis." Chemical Reviews, 2012.
-
Jaganyi, D., et al. "Kinetic and mechanistic study of the reaction of N,N'-dialkylthioureas with Platinum(II)." Dalton Transactions, 2005.
-
Cambridge Crystallographic Data Centre (CCDC). "Hydrogen bonding patterns in N,N'-disubstituted thioureas."
-
BenchChem. "Protocol: Synthesis of N-Substituted Thiourea Derivatives."[1] BenchChem Technical Notes, 2025.
Sources
An In-depth Technical Guide to the Molecular Weight and Isomeric Complexity of C11H15N3O2S
This technical guide provides a comprehensive analysis of the molecular formula C11H15N3O2S, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple numerical value, this document delves into the critical nuances of its molecular weight, the significant challenge of isomerism, and the analytical strategies required for unambiguous characterization.
Deconstructing the Molecular Weight of C11H15N3O2S
The molecular formula C11H15N3O2S represents a specific combination of atoms: 11 carbon, 15 hydrogen, 3 nitrogen, 2 oxygen, and 1 sulfur. While the calculation of its molecular weight appears straightforward, a deeper understanding requires differentiating between several key concepts crucial for analytical accuracy.[1][2]
Average Molecular Weight vs. Monoisotopic Mass
For any given molecular formula, two mass values are of primary importance in scientific research:
-
Average Molecular Weight (Molar Mass): This is calculated using the weighted average of the atomic masses of each element, based on their natural isotopic abundance. It is the mass of one mole of the substance.[3] For C11H15N3O2S, the average molecular weight is 253.32 g/mol .[4] This value is typically used in stoichiometric calculations for bulk quantities of material.[2]
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[5][6] For C11H15N3O2S, the monoisotopic mass is 253.08849790 Da .[4] This value is of paramount importance in high-resolution mass spectrometry, where individual ions are measured.[7]
The distinction is critical; for small molecules, the difference may be slight, but for larger molecules or those containing elements with significant isotopic diversity, the discrepancy can be substantial.[5]
Calculation of Molecular Masses
The calculation is based on the atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
Average Molecular Weight Calculation: (11 * 12.011) + (15 * 1.008) + (3 * 14.007) + (2 * 15.999) + (1 * 32.06) = 253.32 g/mol
For the monoisotopic mass, the masses of the primary isotopes are used:
-
¹²C: 12.000000 Da
-
¹H: 1.007825 Da
-
¹⁴N: 14.003074 Da
-
¹⁶O: 15.994915 Da
-
³²S: 31.972071 Da
Monoisotopic Mass Calculation: (11 * 12.000000) + (15 * 1.007825) + (3 * 14.003074) + (2 * 15.994915) + (1 * 31.972071) = 253.088501 Da (Note: slight variations may exist based on the precision of the atomic masses used).[4]
The Core Challenge: Isomerism of C11H15N3O2S
A single molecular formula does not guarantee a single chemical structure. Compounds with the same molecular formula but different arrangements of atoms are known as isomers.[8][9] For C11H15N3O2S, several structural isomers exist, each with unique physicochemical properties and potentially distinct biological activities. This presents a significant challenge in synthesis, purification, and analysis, as each isomer must be treated as a unique chemical entity.
Prominent Isomers of C11H15N3O2S
Several isomers of C11H15N3O2S have been identified in chemical databases. The following table summarizes the key properties of three such isomers, highlighting their structural diversity.
| Property | Isomer A: 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide [4] | Isomer B: N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide [10] | Isomer C: 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
| 2D Structure |
ngcontent-ng-c2699131324="" class="ng-star-inserted"> | ||
| IUPAC Name | 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | N-(5,6-dihydro-4H-cyclopenta[d][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide | 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
| CAS Number | 1146290-38-1 | Not available | 160893-96-9 |
| Molecular Weight | 253.32 g/mol | 253.32 g/mol | 253.32 g/mol |
| Monoisotopic Mass | 253.08849790 Da | 253.08849790 Da | 253.0885 Da |
| Topological Polar Surface Area (TPSA) | 84.1 Ų | 100.4 Ų | 108.9 Ų |
| Hydrogen Bond Donor Count | 1 | 3 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 5 |
| Predicted XLogP3-AA | 0.5 | -0.2 | 2.9 |
Data sourced from PubChem and other chemical databases.
The differences in properties such as TPSA, hydrogen bond counts, and predicted lipophilicity (XLogP3-AA) strongly suggest that these isomers will exhibit different behaviors in biological systems and analytical separations.
Synthesis and Characterization: A Representative Protocol
The synthesis of a specific isomer requires a carefully designed reaction pathway. While detailed synthetic procedures for all isomers are beyond the scope of this guide, we present a representative synthesis for a related benzenesulfonamide derivative, illustrating the general principles that would apply. The characterization of the final product is paramount to confirm its identity and purity.
Exemplar Synthesis: N-Substituted Benzenesulfonamides
The synthesis of benzenesulfonamide derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[11]
Reaction Scheme:
Caption: General synthesis of a substituted benzenesulfonamide.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine reactant (e.g., 1-methyl-2-pyrrolidinimine) in a suitable aprotic solvent such as pyridine, and cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride) dropwise to the cooled amine solution with continuous stirring. The use of pyridine as a solvent also serves to neutralize the HCl byproduct formed during the reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water to remove any residual pyridine hydrochloride, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.
Biological Context and Potential Applications in Drug Development
The structural motifs present in the isomers of C11H15N3O2S are of significant interest in medicinal chemistry.
-
Sulfonamides: The benzenesulfonamide moiety (Isomer A) is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[12]
-
Thiadiazoles: The 1,3,4-thiadiazole ring (Isomer C) is a versatile heterocyclic scaffold known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]
-
Pyrrolidine Carboxamides: The pyrrolidine carboxamide structure (Isomer B) is a component of various biologically active molecules, including ligands for E3 ubiquitin ligases used in PROTAC technology.[16]
Given these precedents, isomers of C11H15N3O2S are likely candidates for screening in various drug discovery programs. For instance, a sulfonamide-containing isomer could be investigated as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and a key target in cancer therapy.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which an inhibitor targeting a tumor-associated enzyme like CA IX could exert its therapeutic effect.
Caption: Hypothetical inhibition of the CA IX pathway by a C11H15N3O2S isomer.
Analytical Workflow for Isomer Differentiation
Distinguishing between isomers of C11H15N3O2S is a non-trivial analytical task that requires a multi-faceted approach. Mass spectrometry alone cannot differentiate between compounds with the same molecular weight and formula.[17] A combination of chromatographic separation and spectroscopic analysis is essential.
The following workflow outlines a robust strategy for the separation and identification of these isomers.
Caption: Analytical workflow for the differentiation of C11H15N3O2S isomers.
Key Methodologies
-
High-Performance Liquid Chromatography (HPLC): Due to differences in polarity and structure, the isomers should have distinct retention times on a suitable HPLC column (e.g., C18). This allows for their physical separation.[18]
-
High-Resolution Mass Spectrometry (HRMS): Coupled with HPLC, HRMS can confirm that the separated peaks correspond to the correct elemental composition (C11H15N3O2S) by providing a highly accurate mass measurement.[19]
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 254.0958 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer. These patterns serve as fingerprints for structural identification.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive proof of structure, each isomer must be isolated in sufficient quantity and purity for NMR analysis. ¹H and ¹³C NMR spectra will reveal the precise connectivity and chemical environment of every atom in the molecule, allowing for unambiguous structural assignment.[18]
Conclusion
The molecular formula C11H15N3O2S, while seemingly simple, represents a complex analytical challenge due to the existence of multiple structural isomers. A thorough understanding of the distinctions between average molecular weight and monoisotopic mass is fundamental for accurate analysis. For professionals in drug development and chemical research, the ability to separate, identify, and characterize each isomer is not merely an academic exercise but a critical necessity. The unique properties and potential biological activities of each isomer demand a rigorous and multi-technique analytical approach, ensuring that any subsequent research is based on a well-defined and unambiguously identified chemical entity.
References
-
Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Separation Science.[Link]
-
Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.[Link]
-
Monoisotopic mass. Wikipedia.[Link]
-
How to Determine Molecular Weight? BYJU'S.[Link]
-
Exact mass vs molecular weight. Reddit r/Chempros.[Link]
-
N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide. PubChem.[Link]
-
Molecular Weight Calculator (Molar Mass). GraphPad.[Link]
-
Differentiation of aminohydroxypropanesulfonic acid structural isomers using tandem mass spectrometry-based methods. ResearchGate.[Link]
-
Molecular Weight Calculator. Omni Calculator.[Link]
-
Molecular Weight Calculator. EndMemo.[Link]
-
How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate.[Link]
-
3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide. PubChem.[Link]
-
Isomers: structural, geometric & more. Khan Academy.[Link]
-
Isomers | Properties of carbon | Biology. Khan Academy on YouTube.[Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.[Link]
-
Synthesis and Characterization of Some New benzenesulfonamides. ResearchGate.[Link]
-
The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI.[Link]
-
Structural Isomers | Carbon and its compounds | Chemistry. Khan Academy on YouTube.[Link]
-
How to Identify Structural Isomers | Organic Chemistry Tutorial. YouTube.[Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate.[Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.[Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Semantic Scholar.[Link]
-
Isomerization and Properties of Isomers of Carbocyanine Dyes. MDPI.[Link]
-
Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry.[Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.[Link]
-
4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. precisionFDA.[Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. byjus.com [byjus.com]
- 3. omnicalculator.com [omnicalculator.com]
- 4. 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | C11H15N3O2S | CID 39871087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 6. Monoisotopic mass - Wikipedia [en.wikipedia.org]
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- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide | C11H15N3O2S | CID 54963399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. 2-Pyrrolidinecarboxamide, 1-[(2S)-2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl-1-oxobutyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (2S,4R)- | 1448188-69-9 [chemicalbook.com]
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- 18. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides [mdpi.com]
Methodological & Application
synthesis of N-butyl-N'-(4-nitrophenyl)thiourea from isothiocyanate
A Comprehensive Protocol for High-Yield Isothiocyanate Derivatization
Introduction
Thiourea derivatives are highly valued scaffolds in medicinal chemistry, particularly for their antimicrobial and leishmanicidal activities[1]. Furthermore, N,N'-disubstituted thioureas containing electron-withdrawing aromatic groups serve as excellent hydrogen-bond donors for anion sensing and asymmetric organocatalysis[2]. This application note details the robust, high-yield synthesis of N-butyl-N'-(4-nitrophenyl)thiourea via the nucleophilic addition of n-butylamine to 4-nitrophenyl isothiocyanate.
Mechanistic Insights & Reaction Kinetics
The formation of thioureas from isothiocyanates and primary amines is a classical nucleophilic addition[3]. The efficiency and speed of this reaction are highly dependent on the electrophilicity of the isothiocyanate carbon.
In 4-nitrophenyl isothiocyanate, the strongly electron-withdrawing para-nitro group (-NO₂) exerts both inductive (-I) and resonance (-M) effects, significantly depleting electron density from the isothiocyanate carbon[3]. This renders it highly susceptible to nucleophilic attack by the lone pair of the aliphatic primary amine (n-butylamine).
The reaction proceeds via a transient zwitterionic intermediate, which rapidly undergoes intramolecular proton transfer to yield the thermodynamically stable thiourea[3]. Because of the activated nature of the electrophile, the reaction is typically quantitative, fast, and requires no external catalyst[2][3].
Figure 1: Nucleophilic addition mechanism forming the stable thiourea product.
Experimental Methodology
Self-Validating Protocol Design: This protocol is designed to minimize side reactions. Using anhydrous dichloromethane (DCM) prevents competitive hydrolysis of the highly activated isothiocyanate[4][5]. Dropwise addition of the amine at reduced temperatures controls the exotherm, ensuring high purity of the crude product and preventing the formation of symmetric bis-thioureas.
Materials Required:
-
4-Nitrophenyl isothiocyanate: 1.0 equiv (Limiting reagent)
-
n-Butylamine: 1.05 equiv (Slight excess to ensure complete conversion)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Purification: Petroleum ether or Hexanes
-
Monitoring: TLC plates (Silica gel 60 F254)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere to exclude ambient moisture.
-
Dissolution: Dissolve 4-nitrophenyl isothiocyanate (e.g., 5.0 mmol, 901 mg) in 15 mL of anhydrous DCM[4]. Cool the solution to 0–5 °C using an ice-water bath.
-
Addition: Dilute n-butylamine (5.25 mmol, 384 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirring isothiocyanate solution over 10 minutes to control heat evolution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours[4][5]. Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The highly UV-active starting material spot will disappear, replaced by a lower-Rf thiourea spot.
-
Work-up: Once complete, remove the DCM under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is triturated with 20 mL of petroleum ether, stirred for 15 minutes, and filtered[4]. Wash the filter cake with an additional 10 mL of cold petroleum ether. Dry under high vacuum to afford the pure N-butyl-N'-(4-nitrophenyl)thiourea as a yellow solid.
Figure 2: Step-by-step experimental workflow for thiourea synthesis and purification.
Quantitative Data & Optimization Summary
The following table summarizes the typical reaction parameters and expected outcomes based on established literature methodologies for this class of compounds[1][2][5].
| Parameter | Condition A (Standard) | Condition B (Green Alternative) | Condition C (Mechanochemical) |
| Solvent | Anhydrous DCM | Dioxane / Ethanol | None (Solvent-free milling) |
| Temperature | 0 °C to RT | RT | RT (Friction heat) |
| Reaction Time | 1 - 2 hours | 24 - 48 hours | 30 - 60 minutes |
| Yield | > 90% | 50 - 70% | > 95% |
| Purity (Post-Trituration) | > 98% | ~ 95% | > 98% |
Troubleshooting & Best Practices
-
Moisture Sensitivity: While 4-nitrophenyl isothiocyanate is more stable than its isocyanate analog, prolonged exposure to atmospheric moisture can lead to hydrolysis. Always store the reagent in a desiccator and rigorously use anhydrous solvents[5].
-
Bis-thiourea Formation: Using a large excess of amine is generally unnecessary and can complicate purification. A strict 1.0 : 1.05 stoichiometric ratio is optimal to prevent unwanted side reactions.
-
Coloration: The product typically exhibits a bright yellow hue due to the extended conjugation of the nitrophenyl system[1]. Dark orange or brown discoloration indicates degradation or impurities from the starting aniline; recrystallization from hot ethyl acetate or ethanol is recommended if this occurs.
References
Sources
Application Note: Colorimetric Detection of Fluoride Using Thiourea Derivatives
Abstract & Introduction
Fluoride (
This guide details the design, synthesis, and validation of thiourea-based colorimetric sensors. Thiourea derivatives are preferred due to their strong hydrogen-bond (H-bond) donor ability. When functionalized with electron-withdrawing chromophores (e.g., nitrophenyl, anthraquinone), the binding of
The Physicochemical Basis
The detection mechanism relies on the Hard-Soft Acid-Base (HSAB) principle.
-
Analyte: Fluoride is a small, "hard" base with high charge density.
-
Sensor: The N-H protons of the thiourea moiety act as "hard" acids.
Upon interaction, the system undergoes a two-stage process:[1]
-
H-Bond Complexation: Formation of
. -
Deprotonation: At higher
concentrations, the highly basic fluoride extracts a proton, stabilizing the anionic species , which causes the color shift.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the molecular events triggering the signal.
Figure 1: Step-wise mechanism of fluoride recognition. The transition from H-bonding to deprotonation drives the visible color change.
Protocol 1: Synthesis of the Sensor
Model Compound:1-(4-nitrophenyl)-3-phenylthiourea . Rationale: The nitro group acts as a signaling unit (chromophore) and increases the acidity of the N-H protons, enhancing sensitivity.
Materials
-
4-Nitrophenyl isothiocyanate (1.0 eq)
-
Aniline (1.0 eq)
-
Tetrahydrofuran (THF) or Ethanol (Dry)
-
Rotary Evaporator
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of 4-nitrophenyl isothiocyanate in 10 mL of dry THF in a round-bottom flask.
-
Addition: Dropwise add 1.0 mmol of aniline dissolved in 5 mL THF while stirring at room temperature.
-
Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-cold water.
-
Purification: Filter the yellow solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure yellow crystals.
-
Validation: Confirm structure via
H NMR (DMSO- ). Look for two singlet peaks between 9.0–11.0 ppm corresponding to the two N-H protons.
Protocol 2: Colorimetric Screening (Naked Eye)
This qualitative test determines if the sensor is active and selective.
Reagents
-
Stock Solution:
M Sensor in DMSO. -
Anion Stocks:
M solutions of Tetrabutylammonium (TBA) salts of , , , , , in DMSO.
Procedure
-
Prepare 7 glass vials.
-
Add 1 mL of Sensor Stock to each vial.
-
Add 50 µL of each anion stock to separate vials.
-
Observation:
-
Fluoride: Immediate shift from pale yellow to deep orange/red.
-
Acetate/Phosphate: May show slight darkening (interference).
-
Halides (Cl, Br, I): No color change (Yellow).
-
Protocol 3: Quantitative UV-Vis Titration
This protocol generates the data required to calculate the Association Constant (
Experimental Setup
-
Instrument: UV-Vis Spectrophotometer (double beam preferred).
-
Cuvettes: Quartz, 1 cm path length.
-
Solvent: Dry DMSO or Acetonitrile (Water content < 0.1% is critical as water competes for H-bonding).
Workflow
-
Blank: Measure the absorption of pure solvent.
-
Sensor Scan: Record the spectrum of the sensor (
M) from 250 nm to 600 nm. Note the (e.g., 340 nm). -
Titration:
-
Add aliquots (e.g., 0.1 equiv) of TBA-F solution to the cuvette.
-
Mix for 30 seconds.
-
Record spectrum after each addition.
-
-
Endpoint: Continue until no further change in absorbance is observed (saturation).
Data Analysis (The Benesi-Hildebrand Plot)
To determine the binding constant (
-
Plot
vs. . -
Linearity confirms 1:1 binding.
-
Slope and Intercept yield
.
Limit of Detection (LOD) Calculation
Calculate LOD using the IUPAC method:
- : Standard deviation of the absorbance of the blank sensor solution (measure 10 times).[2]
- : Slope of the calibration curve (Absorbance vs. Concentration) in the linear region.
Protocol 4: Mechanistic Validation ( H NMR Titration)
To prove the mechanism is H-bonding/deprotonation and not decomposition, NMR titration is required.
Procedure
-
Prepare a solution of the sensor (10 mM) in DMSO-
. -
Record the initial
H NMR spectrum. Focus on N-H peaks (>9 ppm). -
Add 0.5 equiv of TBA-F. Record spectrum.
-
Add 1.0, 2.0, and 5.0 equiv.
Expected Results
-
Broadening: Initial addition causes broadening of N-H signals (exchange dynamics).
-
Disappearance: At >1.0 equiv, N-H signals disappear (deprotonation).
-
Triplet Appearance: A triplet at ~16 ppm may appear, characteristic of the bifluoride ion (
), confirming proton transfer from the sensor to fluoride.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| No Color Change | Wet Solvent | Dry DMSO over molecular sieves (4Å). Water solvates |
| Low Selectivity | Acetate Interference | Acetate is also basic. Modify sensor with stronger Electron Withdrawing Groups (EWGs) to differentiate |
| Precipitation | Solubility Limit | Reduce sensor concentration to |
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from synthesis to data analysis.
References
-
Mechanism & Metal Assistance: Das, D. et al. "Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach."[3] Dalton Transactions, 2011. [Link]
-
Anthraquinone Derivatives: Wu, F.Y. et al. "Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter."[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006. [Link][4]
-
Nitrophenyl Thiourea Synthesis & Selectivity: Zhang, J. et al. "Synthesis of new chromogenic sensors containing thiourea and selective detection for F–, H2PO4–, and Ac– anions."[5] Canadian Journal of Chemistry, 2020. [Link][2]
-
NMR Titration & Bifluoride Formation: Bhattacharjee, S. et al. "In Situ Ni(II) Complexation Induced Deprotonation of Bis-Thiourea-Based Tweezers... An Approach toward Recognition of Fluoride Ions." ACS Omega, 2024. [Link]
-
Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society, 1949. [Link]
Sources
- 1. An exclusive fluoride receptor: Fluoride-induced proton transfer to a quinoline-based thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
N-butyl-N'-(4-nitrophenyl)thiourea organocatalysis protocols
Application Note: N-butyl-N'-(4-nitrophenyl)thiourea Organocatalysis Protocols
Executive Summary
This technical guide details the protocols for the synthesis and application of N-butyl-N'-(4-nitrophenyl)thiourea (BNPTU) . Unlike complex chiral bis-aryl thioureas (e.g., Schreiner’s catalyst), BNPTU represents a streamlined, accessible class of hydrogen-bond (H-bond) donor catalysts.
Scientific Rationale: The catalytic efficacy of BNPTU is derived from the electron-withdrawing nature of the p-nitrophenyl group (
Key Applications:
-
Promoter for Michael Additions: Accelerating the conjugate addition of 1,3-dicarbonyls to nitroolefins.
-
Anion Recognition: Colorimetric sensing of anions (fluoride, acetate) via H-bond complexation.
Catalyst Architecture & Mechanism
The thiourea moiety functions as a bidentate H-bond donor.[1] In BNPTU, the asymmetry between the alkyl (butyl) and aryl (4-nitrophenyl) groups creates a "push-pull" electronic environment. The n-butyl group improves solubility in organic solvents (DCM, Toluene), while the 4-nitrophenyl group polarizes the N-H bonds.
Mechanism of Action:
In a typical Michael addition, BNPTU coordinates to the oxygen atoms of the nitro group on the electrophile (nitroalkene). This coordination withdraws electron density, lowering the LUMO energy of the electrophile and making the
Figure 1: Catalytic cycle showing the activation of an electrophile via double hydrogen bonding.
Protocol A: Synthesis of N-butyl-N'-(4-nitrophenyl)thiourea
This protocol utilizes the high atom-economy addition of a primary amine to an isothiocyanate.
Reagents:
-
4-Nitrophenyl isothiocyanate (CAS: 2131-61-5)
-
n-Butylamine (CAS: 109-73-9)
-
Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10.0 mmol) in 20 mL of anhydrous EtOH.
-
Addition: Cool the solution to 0°C using an ice bath. Add n-butylamine (0.73 g, 1.0 mL, 10.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The isothiocyanate spot (
) should disappear, and a new polar spot ( ) should appear.
-
-
Isolation: The product often precipitates as a yellow solid during the reaction.
-
If solid forms: Filter the precipitate and wash with cold EtOH (2 x 5 mL).
-
If solution remains clear: Concentrate the solvent to ~5 mL under reduced pressure, then add cold water (10 mL) to induce precipitation.
-
-
Purification: Recrystallize the crude solid from hot Ethanol. Dissolve in minimum boiling EtOH, filter while hot (if necessary), and allow to cool slowly to RT, then to 4°C.
-
Characterization:
-
Yield: Typically 85–95% (Yellow crystalline solid).
-
Melting Point: Expect range 140–145°C (Verify experimentally).
-
1H NMR (DMSO-d6): Look for broad singlets at
~8-10 ppm (N-H thiourea protons).
-
Protocol B: Catalytic Michael Addition (Rate Acceleration)
This protocol demonstrates the ability of BNPTU to accelerate the addition of acetylacetone to trans-
Reagents:
-
trans-
-Nitrostyrene (149 mg, 1.0 mmol) -
Acetylacetone (120 mg, 1.2 mmol)
-
Catalyst BNPTU (25 mg, 0.1 mmol, 10 mol%)
-
Solvent: Toluene (anhydrous)
Experimental Workflow:
-
Setup: Flame-dry a 10 mL reaction vial and cool under Nitrogen.
-
Loading: Add trans-
-nitrostyrene (1.0 mmol) and BNPTU catalyst (10 mol%) to the vial. -
Solvation: Add Toluene (2.0 mL). Stir until solids are dissolved.
-
Initiation: Add acetylacetone (1.2 mmol) via syringe.
-
Reaction: Stir at room temperature (25°C).
-
Control Experiment: Run a parallel reaction without catalyst to quantify the background rate (which is typically slow in non-polar solvents).
-
-
Monitoring: Monitor consumption of nitrostyrene by TLC or GC-MS at 1, 3, and 6 hours.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).
Data Interpretation:
| Reaction Condition | Time (h) | Conversion (%) | Yield (%) |
| No Catalyst | 24 | < 15% | N/A |
| With BNPTU (10 mol%) | 6 | > 95% | 92% |
Table 1: Typical rate acceleration data for thiourea-catalyzed Michael addition.
Protocol C: Anion Binding Assessment (Quality Control)
Because the catalytic activity depends on H-bond donor ability, an anion titration confirms the catalyst's "active" state and purity.
Method: UV-Vis Titration.[4]
-
Prepare a stock solution of BNPTU (
M) in DMSO. -
Prepare a stock solution of Tetrabutylammonium Acetate (TBAOAc) in DMSO.
-
Record the initial UV-Vis spectrum (300–500 nm). BNPTU typically shows a
around 340-360 nm. -
Titrate aliquots of TBAOAc into the host solution.
-
Observation: A bathochromic shift (red shift) or the appearance of a new charge-transfer band indicates successful H-bond complexation.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for BNPTU.
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]
-
Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Convenient and Efficient Synthesis of Thiourea Derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Amendola, V., et al. (2010). Anion Receptor Chemistry. Accounts of Chemical Research, 39(5), 343–353. [Link]
Sources
Application Note: Hydrogen Bond Donor Catalysis Using Electron-Deficient Nitrophenyl Thioureas
Introduction & Mechanistic Rationale
Over the past two decades, organocatalysis has emerged as a fundamental pillar of synthetic chemistry, operating alongside metal catalysis and biocatalysis. Within this domain, hydrogen bond donor (HBD) catalysis utilizing electron-deficient thioureas—such as nitrophenyl thioureas and Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)—has proven exceptionally powerful for activating electrophilic substrates under mild, metal-free conditions.
The Causality of Catalyst Design: The catalytic efficacy of nitrophenyl thioureas stems from the precise electronic tuning of the thiourea core. The sulfur atom, being less electronegative and larger than oxygen, renders the thiourea N–H protons more acidic than those of analogous ureas. By appending strongly electron-withdrawing groups (EWGs) such as nitro (–NO₂) or trifluoromethyl (–CF₃) to the aryl rings, electron density is pulled away from the thiourea moiety via inductive and mesomeric effects. This significantly increases the partial positive charge on the N–H protons, creating a highly effective bidentate hydrogen-bond donor framework ([1]).
Unlike traditional Lewis acids, these catalysts do not rely on strong coordinate covalent bonds. Instead, they operate via non-covalent bidentate hydrogen bonding to Lewis basic sites on the substrate (e.g., carbonyl or nitro oxygens). This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and reduces Pauli repulsion in the transition state, thereby accelerating nucleophilic attack without the need for strict anhydrous or inert conditions ([2]).
Figure 1: Mechanistic pathway of thiourea-catalyzed electrophile activation via hydrogen bonding.
Quantitative Performance & Reaction Scope
Electron-deficient thioureas are highly versatile. They have been successfully deployed in Michael additions, Friedel-Crafts alkylations, Diels-Alder cycloadditions, and even photochemical acetalizations ([3]). When integrated with a chiral scaffold (e.g., Takemoto's bifunctional catalyst), they induce high levels of enantioselectivity ([4]).
Table 1: Representative Reaction Scope and Quantitative Data
| Reaction Type | Substrate | Nucleophile | Catalyst Loading | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Michael Addition | trans-β-Nitrostyrene | Diethyl malonate | 10 mol% | Toluene | 92 | 85–93 (Chiral Cat.) |
| Friedel-Crafts | trans-β-Nitrostyrene | N-Methylindole | 5 mol% | Fluorobenzene | 88 | N/A (Achiral Cat.) |
| Acetalization | Benzaldehyde | Methanol (UV) | 1 mol% | Methanol | 96 | N/A (Achiral Cat.) |
| Diels-Alder | Cyclopentadiene | Acrolein | 10 mol% | DCM | 90 | 90 (endo selectivity) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an analytical checkpoint to confirm success before proceeding, preventing the propagation of errors through the workflow.
Protocol A: Synthesis of a Nitrophenyl Thiourea Catalyst
Objective: Synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Isothiocyanate Addition: Slowly add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 10.5 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction Incubation: Stir the mixture at room temperature for 12 hours.
-
Causality: Room temperature is sufficient because the highly electrophilic nature of the isothiocyanate drives the nucleophilic attack of the aniline. Heating is avoided to prevent side reactions or dimerization.
-
-
Solvent Removal: Concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Purification & Validation: Recrystallize the crude solid from a mixture of hot ethyl acetate and hexane.
-
Self-Validation Check: Record a crude ¹H-NMR in DMSO-
. The successful formation of the thiourea is confirmed by the appearance of two distinct, highly deshielded N–H singlets between 9.5 and 10.5 ppm. If starting aniline protons ( ~6.0 ppm) persist, extend the reaction time.
-
Protocol B: General Procedure for Thiourea-Catalyzed Michael Addition
Objective: Addition of a malonate nucleophile to a nitroalkene.
-
Reaction Assembly: To a 10 mL glass vial, add trans-β-nitrostyrene (1.0 equiv, 0.5 mmol) and the nitrophenyl thiourea catalyst (0.1 equiv, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) to achieve a substrate concentration of 0.5 M.
-
Causality: Non-polar solvents (toluene, DCM) are strictly required. Polar coordinating solvents (like DMF or DMSO) will competitively hydrogen-bond with the catalyst, completely inhibiting substrate activation. High concentration (0.5 M) is used to overcome the entropic penalty of forming the bimolecular catalyst-substrate complex.
-
-
Nucleophile Introduction: Add diethyl malonate (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature.
-
In-Process Monitoring (Validation Check 1): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting nitroalkene. Elute with 80:20 Hexane:Ethyl Acetate. Stain with KMnO₄. The disappearance of the bright yellow nitroalkene spot and the appearance of a UV-active, KMnO₄-stainable product spot validates reaction progression.
-
Quenching & Workup: Dilute the mixture with dichloromethane (5 mL) and wash with saturated aqueous NH₄Cl (5 mL) to remove unreacted malonate and quench any trace basic impurities. Extract the aqueous layer with DCM (2 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Pre-Isolation Validation (Validation Check 2): Evaporate the solvent and take a crude ¹H-NMR. The complete disappearance of the vinylic protons of the nitrostyrene (
7.5–8.0 ppm) and the appearance of the aliphatic methine/methylene signals ( 3.5–4.5 ppm) confirms conversion. -
Isolation: Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate).
Figure 2: Self-validating experimental workflow for thiourea-catalyzed organic transformations.
Troubleshooting & Optimization Insights
As a researcher optimizing a novel thiourea-catalyzed transformation, consider the following causal relationships:
-
Substrate Inhibition / Catalyst Poisoning: If the reaction stalls, check the Lewis basicity of your nucleophile or product. Highly basic amines can deprotonate the thiourea (pKa ~8-10 in organic solvents), converting it into an inactive thioureate anion. In such cases, switching to a less acidic urea analog or buffering the system may be required.
-
Temperature Effects on Stereocontrol: In asymmetric variants using chiral bifunctional amine-thioureas ([5]), lowering the temperature from room temperature to -20°C often drastically improves enantiomeric excess (ee). This occurs because lower temperatures reduce the conformational flexibility of the catalyst-substrate transition state, locking the substrate into a single stereochemical trajectory.
-
Moisture Tolerance: While thiourea catalysis is generally water-tolerant compared to Lewis acid metal catalysis, excessive water can compete for hydrogen bonding sites. If yields are inexplicably low, ensure solvents are dried over molecular sieves prior to use.
References
-
Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Thiourea organocatalysis Source: Wikipedia URL:[Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Bifunctional primary amine-thioureas in asymmetric organocatalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
biological activity of N-butyl-N'-(4-nitrophenyl)thiourea
Application Note: Biological Activity Evaluation of N-butyl-N'-(4-nitrophenyl)thiourea
Executive Summary
The rational design of small-molecule therapeutics often relies on the strategic combination of pharmacophores to achieve high target affinity and favorable pharmacokinetic properties. N-butyl-N'-(4-nitrophenyl)thiourea represents a highly optimized scaffold within the 1-alkyl-3-arylthiourea class. This compound integrates the hydrogen-bonding capacity and metal-chelating ability of a thiourea core with the lipophilicity of a butyl chain and the electron-withdrawing nature of a 4-nitrophenyl group.
As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale and provide self-validating, step-by-step protocols for evaluating the two primary biological activities of this compound: Urease Enzyme Inhibition and In Vitro Anticancer Cytotoxicity .
Mechanistic Rationale & Structure-Activity Relationship (SAR)
To understand why specific experimental conditions are chosen, one must first understand the molecular behavior of N-butyl-N'-(4-nitrophenyl)thiourea[1].
-
Urease Inhibition Mechanism : Urease is a nickel-dependent metalloenzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, a process critical for the survival of pathogens like Helicobacter pylori in acidic gastric environments[2]. The thiourea moiety acts as a bidentate ligand, effectively chelating the bi-nickel center in the enzyme's active site. The presence of the strongly electron-withdrawing 4-nitro group on the phenyl ring increases the acidity of the adjacent thiourea NH protons, significantly enhancing their hydrogen-bonding interactions with active-site residues (e.g., His, Asp)[3].
-
Anticancer (Cytotoxic) Mechanism : Thiourea derivatives exhibit potent antiproliferative effects by intercalating with DNA or inhibiting specific kinases[4]. The N-butyl chain is not merely structural; it is a critical modulator of lipophilicity (LogP). This aliphatic chain ensures optimal cellular membrane permeability, allowing the compound to reach intracellular targets and induce apoptosis in tumor cell lines (such as MCF-7 breast cancer or A549 lung cancer) without excessive toxicity to healthy cells[5].
Dual-action mechanistic pathways of N-butyl-N'-(4-nitrophenyl)thiourea.
Quantitative Benchmarks
When establishing your assay windows, use the following representative IC₅₀ values (derived from consensus SAR data for the 1-alkyl-3-(4-nitrophenyl)thiourea class) to guide your serial dilutions[2],[4],[3].
| Compound / Standard | Target / Assay | Representative IC₅₀ (µM) | Biological Role |
| N-butyl-N'-(4-nitrophenyl)thiourea | Jack Bean Urease | 10.5 – 15.2 | Test Compound |
| N-butyl-N'-(4-nitrophenyl)thiourea | MCF-7 Cell Line | 2.5 – 5.5 | Test Compound |
| Standard Thiourea | Jack Bean Urease | ~21.0 | Positive Control (Enzyme) |
| Doxorubicin | MCF-7 Cell Line | ~1.2 | Positive Control (Cancer) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by compound aggregation, solvent toxicity, or assay interference.
Protocol 1: In Vitro Urease Enzyme Inhibition Assay (Indophenol Method)
Causality & Logic: This assay measures the production of ammonia from urea. Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex. If the thiourea derivative successfully inhibits urease, ammonia production drops, and the solution remains yellow/colorless.
Reagents:
-
Jack Bean Urease (Sigma-Aldrich, 5 U/mL in 50 mM phosphate buffer, pH 6.8).
-
Urea substrate solution (100 mM).
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).
-
Alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl).
Step-by-Step Workflow:
-
Compound Preparation: Dissolve N-butyl-N'-(4-nitrophenyl)thiourea in 100% DMSO to create a 10 mM stock. Note: The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: In a 96-well microplate, add 10 µL of the test compound (serially diluted), 25 µL of the enzyme solution, and 50 µL of the phosphate buffer. Incubate at 37°C for 15 minutes. Self-Validation: Include a "Blank" (buffer only) and a "100% Activity Control" (enzyme + 1% DMSO without inhibitor).
-
Reaction Initiation: Add 25 µL of the urea substrate solution to all wells. Incubate for another 15 minutes at 37°C.
-
Color Development: Add 45 µL of the phenol reagent followed by 45 µL of the alkali reagent to each well. Incubate in the dark at 37°C for 50 minutes to allow the indophenol blue complex to fully develop.
-
Readout: Measure absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = 100 -[(OD_test - OD_blank) / (OD_control - OD_blank) * 100].
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells. Because N-butyl-N'-(4-nitrophenyl)thiourea is highly lipophilic, rigorous washing steps are required to prevent the compound from precipitating and artificially inflating absorbance readings.
Step-by-Step Workflow:
-
Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment. -
Treatment: Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and Doxorubicin as a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of cell-culture grade DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes on an orbital shaker.
-
Readout: Measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
High-throughput screening workflow for dual biological activity evaluation.
References[1] CymitQuimica. "CAS 3696-22-8: N-(4-Nitrophenyl)thiourea". CymitQuimica Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1pRHF90kcDKfvsZLv7cZf8yq83GRVtjdCRd_busVcr6jfiOPQvU5PIQFRhjuvqRyWhER0DHBeMdB_BA4N9aV3n2e1E9zys7TyH-dgMn09DRQtejil4PJ1ZekYtAONl3EFIQ==[2] National Center for Biotechnology Information (NCBI). "Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC". NIH PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NR7A-Li6RFevbrgXr3EzS9ma8CQpvcbgn1AA7kLqEvxGN-yG0mxA7vZpQeG8gKCzOJFlx8qcUI4kOgkWMEbfNspQS-Bkt_HtpLRhJ7ZvLPNw-5gmJePVy1FVFJhEr0NYW7XT_TXbNq98NwI=[4] Biointerface Research in Applied Chemistry. "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity". Biointerface Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFQujmGR5eu9kpBE040HUExKzGSmwF-aMkxhNteWhlhbdeyo80AtVaoVUMCXSvS6wChvv1WrkzBzFpLLxOlf_E7KoRAfE8GK06q1Sbk48yGDIptnCUpD_TNiLbUQI1uaaOBZNpLKAzDvbfZfD6HUtYTeF_wCbvm0A4vblEu92sbnJUPI-doU=[5] MDPI. "Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities". Molecules. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRBfLz0iPEqnI7CKWEXP7mXDPrruP4G0HmPDVRxfB-lZsez7K7PsKCRvhNaTAS1yc3YMORGly7RlYt4WQR4R4vWHEiUjTkSPoey0xDUYKUmT8r6nM37mwiwOS0-_Z1vmiEdGg=[3] ACS Publications. "Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors". ACS Omega. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEpr7nAMBHJRsexDNsTpAu51G6H1QSJYkQYfK_zUnCd9qK8y270gcV_5UEg3nLxvgPTl1Yftnshf8A4_06pkNhf_015BxX97O4W8fwBQQ8tWuJfV4_OM_TvycvpY8pfVSzfGc779HiAgz68DY=
Sources
- 1. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
antimicrobial screening of thiourea derivatives
Application Note: Antimicrobial Screening and Mechanistic Profiling of Thiourea Derivatives
Executive Summary
The increasing prevalence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial scaffolds. Thiourea derivatives have emerged as highly potent candidates due to their structural versatility and ability to interact with multiple biological targets, including DNA gyrase, topoisomerase IV, and enoyl-ACP reductase (InhA)[1]. This application note outlines the pharmacological rationale, structure-activity relationship (SAR) insights, and standardized, self-validating protocols for the .
Pharmacological Rationale and Target Mechanisms
Thiourea derivatives exhibit a broad spectrum of antibacterial and anti-biofilm activities. The mechanism of action is highly dependent on the functional group substitutions on the thiourea core:
-
Enzyme Inhibition: Aromatic and heteroaromatic thioureas, particularly those with electron-withdrawing groups (-CF3, -NO2, halogens), demonstrate high-affinity binding to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA supercoiling and replication[1][2][3].
-
Metabolic Disruption: Recent studies on novel thiourea derivatives (e.g., TD4) have shown their ability to selectively destroy the NAD+/NADH homeostasis in Methicillin-resistant Staphylococcus aureus (MRSA), leading to cell wall disruption and bacterial death[4].
-
Antimycobacterial Activity: Halogenated thioureas interact with the hydrophobic pocket of the InhA enzyme in Mycobacterium tuberculosis, disrupting mycolic acid biosynthesis[1].
Caption: Mechanistic pathways of thiourea derivatives against diverse bacterial targets.
Structure-Activity Relationship (SAR) Data Summary
Understanding the SAR of thiourea derivatives is critical for lead optimization. Hydrophobic modifications improve bioavailability, while electron-withdrawing groups enhance target enzyme inhibition[1].
| Compound Class / Modification | Target Pathogens | Key Mechanism of Action | Typical MIC Range |
| Trifluoromethyl (-CF3) Thioureas | MRSA, S. epidermidis | Topoisomerase IV / DNA Gyrase inhibition | 0.5 – 8 µg/mL[2] |
| Halogenated (Cl, Br, I) Thioureas | M. tuberculosis H37Rv | Enoyl-ACP reductase (InhA) inhibition | < 10 µg/mL[1] |
| TD4 (Novel Derivative) | MRSA, E. faecalis | NAD+/NADH homeostasis disruption | 2 – 16 µg/mL[4] |
| Unsubstituted Thioureas | General Gram-positive | Weak target binding | > 64 µg/mL[1] |
Antimicrobial Screening Workflow
To ensure rigorous validation, screening must progress hierarchically from primary susceptibility testing to advanced mechanistic assays.
Caption: Hierarchical Antimicrobial Screening Workflow for Thiourea Derivatives.
Detailed Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality & Design Rationale: Thiourea derivatives are often highly lipophilic. Dissolving them in 100% DMSO is necessary, but the final assay concentration of DMSO must be kept below 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive antimicrobial activity. This protocol aligns with the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines[5].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized thiourea derivative in 100% DMSO to create a 10 mg/mL stock solution.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of the working compound solution (diluted in MHB to achieve a starting concentration of 128 µg/mL) to column 1. Perform a two-fold serial dilution from column 1 to column 10. Discard 100 µL from column 10.
-
Inoculum Standardization: Select 3–5 well-isolated colonies of the test strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL). Causality: Using a standardized inoculum prevents the "inoculum effect," where an excessively high bacterial load artificially inflates the MIC. -
Inoculation: Dilute the adjusted suspension 1:150 in MHB. Add 100 µL of this diluted inoculum to wells in columns 1–11. The final bacterial concentration in each well will be approximately
CFU/mL. -
Self-Validating Controls:
-
Column 11 (Growth Control): 100 µL MHB + 100 µL inoculum (Ensures bacterial viability).
-
Column 12 (Sterility Control): 200 µL uninoculated MHB (Ensures media sterility).
-
Solvent Control Well: MHB + 1% DMSO + inoculum (Ensures DMSO is not inhibitory).
-
Reference Drug Well: Ciprofloxacin tested against the QC strain. If the MIC falls outside the CLSI acceptable range (0.12–0.5 µg/mL for S. aureus ATCC 29213), the entire assay is invalid and must be repeated[5].
-
-
Incubation & Reading: Incubate the plate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the thiourea derivative that completely inhibits visible bacterial growth.
Protocol B: Anti-Biofilm Activity Assay (Crystal Violet Method)
Causality & Design Rationale: Pathogens like MRSA and S. epidermidis form robust biofilms, rendering them up to 1000-fold more resistant to antibiotics than planktonic cells. Certain thiourea derivatives (e.g., compounds with trifluoromethyl groups) have shown the ability to inhibit biofilm formation by up to 90% at 1 µg/mL[2]. Testing planktonic MIC alone is insufficient for evaluating clinical potential against device-associated infections. Adding 1% glucose to Tryptic Soy Broth (TSB) is a critical step, as it induces biofilm formation via the ica operon in Staphylococci.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the biofilm-producing strain (e.g., S. epidermidis ATCC 35984) overnight in TSB. Dilute the culture 1:100 in fresh TSB supplemented with 1% (w/v) glucose.
-
Treatment: Dispense 100 µL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Add 100 µL of the thiourea derivative at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to assess true biofilm inhibition rather than mere growth inhibition.
-
Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.
-
Washing: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS). Causality: This crucial step removes non-adherent (planktonic) cells, ensuring only the sessile biofilm biomass is measured.
-
Fixation & Staining: Fix the biofilm by incubating with 200 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
Elution & Quantification: Wash the wells gently under running tap water until the wash is clear. Air-dry the plate. Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.
-
Calculation: Calculate the percentage of biofilm inhibition relative to the untreated growth control.
References
-
Antistaphylococcal Activity of Selected Thiourea Derivatives. PJM ONLINE.2
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.1
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC/NIH.3
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC/NIH.4
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).5
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Antistaphylococcal Activity of Selected Thiourea Derivatives – PJM ONLINE [pjmonline.org]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-butyl-N'-(4-nitrophenyl)thiourea
Ticket ID: REC-BNPT-001 Status: Open Agent: Senior Application Scientist
Solvent Selection Matrix & Logic
For N-butyl-N'-(4-nitrophenyl)thiourea , the purification strategy must balance the lipophilicity of the butyl chain against the polarity and hydrogen-bonding potential of the nitrophenyl thiourea core.
The following matrix ranks solvents based on thermodynamic favorability for this specific molecular architecture.
| Solvent System | Suitability | Dielectric Constant ( | Technical Rationale |
| Ethanol (Abs. or 95%) | Primary | 24.5 | Ideal Balance: The hydroxyl group disrupts intermolecular thiourea H-bonds at boiling point ( |
| Ethanol / Water (9:1) | Secondary | ~30 | Anti-Solvent Method: Water acts as a strong anti-solvent for the lipophilic butyl group. Use this only if the compound is too soluble in pure ethanol at room temperature. |
| Acetonitrile | Alternative | 37.5 | Polar Aprotic: Useful if the crude contains protic impurities (like unreacted amines) that co-crystallize in ethanol. |
| Toluene | Specialist | 2.38 | Non-Polar Option: Reserved for removing highly polar impurities (e.g., salts, inorganic catalysts). Requires higher temperatures ( |
Critical Mechanism: Thiourea derivatives often form centrosymmetric dimers via
hydrogen bonds in the solid state. A protic solvent like ethanol is required to "unzip" these dimers during dissolution, allowing them to reform into a purer crystal lattice upon cooling [1][3].
Experimental Workflow
The following diagram outlines the standard operating procedure (SOP) for the recrystallization process. This workflow is designed to minimize the risk of "oiling out" (Liquid-Liquid Phase Separation), a common failure mode for butyl-substituted thioureas.
Figure 1: Decision-tree workflow for the purification of N-butyl-N'-(4-nitrophenyl)thiourea, highlighting the critical control point for oiling out.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
A: This is a thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) .
-
The Cause: The melting point of your solvated compound is likely lower than the temperature at which the solution becomes saturated.[1] The compound separates as a supercooled liquid droplet before it can organize into a crystal lattice.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the saturation temperature.
-
Seed the solution with a tiny crystal of the pure compound (if available) or scratch the glass wall at the air-liquid interface.
-
Cool Slower: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.
-
Q: The crystals are persistently yellow/orange. Is this normal?
A: Yes, but intensity matters.
-
Normal: The 4-nitrophenyl group is a chromophore; a pale yellow color is intrinsic to the molecule [1].
-
Abnormal: Deep orange or red indicates contamination with 4-nitroaniline (a common starting material or degradation product).
-
Protocol Adjustment: If the color is deep orange, recrystallize from Toluene . 4-nitroaniline is significantly more soluble in toluene than the thiourea product, allowing it to remain in the mother liquor.
Q: I have low recovery yield (<50%). How do I improve it?
A: Low yield usually implies the compound is too soluble in the cold solvent.
-
Solvent Switch: Switch from pure Ethanol to an Ethanol/Water system. Dissolve in hot ethanol, then add hot water dropwise until persistent turbidity appears. Clear it with one drop of ethanol and let cool.
-
Ice Bath: Ensure the final crystallization step sits in an ice bath (
C) for at least 1 hour to drive the equilibrium toward precipitation.
Q: Can I use DMSO or DMF?
A: Avoid if possible.
While DMSO dissolves the compound well [5], it has a high boiling point (
References
-
BenchChem. (2025).[1][2] Synthesis and Purification of N-phenyl-N'-(sec-butyl)thiourea Derivatives. BenchChem Technical Protocols.
-
Yamin, B. M., & Arif, A. M. (2011). 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea.[3] Acta Crystallographica Section E, 67(10).
-
Khawar Rauf, M., et al. (2012). 1-Benzoyl-3-(4-n-butylphenyl)thiourea.[4] Acta Crystallographica Section E.
-
Thermo Scientific Chemicals. (2024). N-(4-Nitrophenyl)thiourea Product Specifications. Fisher Scientific.
-
Yusof, M. S. M., et al. (2007). N-Butanoyl-N′-(4-nitrophenyl)thiourea. Acta Crystallographica Section E.
Sources
Technical Support Center: N-butyl-N'-(4-nitrophenyl)thiourea Solvation & Assay Guide
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-butyl-N'-(4-nitrophenyl)thiourea . Proper solvation of this compound is critical for assay reproducibility. Its unique structural motifs—a hydrophobic butyl chain, a rigid thiourea core, and an electron-withdrawing nitrophenyl group—create specific thermodynamic barriers to solubility that require precise solvent management.
Mechanistic Causality: Why Solvent Choice Matters
To optimize your assays and prevent data artifacts, it is essential to understand the molecular interactions dictating the solubility of nitrophenyl thiourea derivatives.
-
The Thiourea Lattice Barrier: The thiourea core forms highly stable intermolecular hydrogen bonds (N-H···S). The 4-nitrophenyl group is strongly electron-withdrawing, which enhances the acidity of the adjacent N-H protons. This strengthens the intermolecular networks, making the compound highly crystalline and resistant to 1[1].
-
The DMSO Advantage: Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent. Its highly polarized S=O bond acts as a superior hydrogen-bond acceptor. DMSO effectively outcompetes the compound's internal N-H···S bonds, disrupting the crystal lattice and yielding high-concentration solutions[1].
-
The Limitations of Ethanol: Absolute ethanol is a polar protic solvent. While the compound's butyl group provides some lipophilic compatibility, ethanol molecules compete with each other for hydrogen bonding. Ethanol lacks the strong dipole moment required to fully dismantle the nitrophenyl-thiourea lattice, resulting in significantly lower saturation limits.
Quantitative Solubility Profiling
Use the following data to select the appropriate solvent based on your target concentration and downstream assay requirements.
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Est. Max Solubility | Recommended Use Case |
| Anhydrous DMSO | 46.7 | Strong H-bond acceptor; rapidly disrupts crystal lattice | ~25 - 30 mg/mL | High-concentration master stocks (>10 mM); high-throughput screening. |
| Absolute Ethanol | 24.3 | Moderate H-bond donor/acceptor; relies on lipophilic interaction | ~2 - 5 mg/mL | Low-concentration stocks; cellular assays highly sensitive to DMSO toxicity. |
| Aqueous Buffer (PBS) | ~80.0 | Highly polar protic; cannot disrupt hydrophobic/lattice forces | < 0.5 mg/mL | Final assay environment only. Requires step-down dilution from organic stock. |
Solvation Troubleshooting Workflow
Fig 1. Solvation and troubleshooting workflow for N-butyl-N'-(4-nitrophenyl)thiourea.
Troubleshooting FAQs
Q1: My compound precipitates (turns cloudy) when diluting the DMSO stock into aqueous PBS. How do I prevent this? A1: This phenomenon is known as "solvent crash." Because the compound is highly hydrophobic, a rapid shift in solvent polarity forces the molecules out of solution, causing rapid nucleation. Solution: Do not inject DMSO directly into a large volume of buffer. Instead, use a step-down dilution method (see Protocol B). Alternatively, incorporate a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) into your aqueous buffer to maintain supersaturation and stabilize the hydrophobic butyl chain.
Q2: Can I heat the ethanol solution to force a higher concentration stock? A2: Yes, gentle heating (up to 40°C) and sonication will temporarily increase solubility in ethanol by providing the kinetic energy needed to break the thiourea lattice. However, this is thermodynamically unstable. Upon cooling to room temperature, the solution will become supersaturated and the compound will crystallize out. For stable, long-term stocks, do not exceed the room-temperature solubility limit.
Q3: Are there specific handling or degradation concerns for this compound? A3: Yes. Like many related 2, this compound is classified as toxic if swallowed and can degrade under prolonged UV exposure or in the presence of strong bases[2]. Always prepare stocks in amber vials and store them at -20°C.
Self-Validating Experimental Protocols
Protocol A: Preparation of a High-Concentration Master Stock (DMSO)
Causality Focus: DMSO is highly hygroscopic. Absorbed atmospheric water will drastically lower the solvent's dielectric constant, leading to premature precipitation.
-
Equilibration: Remove the solid compound from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
-
Solvent Addition: Weigh the required mass using an analytical balance. Add anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath for 2 minutes at room temperature.
-
Self-Validation Check (The Tyndall Effect): Hold the tube against a dark background and shine a bright light (e.g., a smartphone flashlight) through the solution. If the beam path is visible (light scattering), undissolved micro-particulates remain. Continue sonication until the solution is optically clear.
-
Storage: Aliquot into single-use amber vials. 3 (Argon or N₂) to displace oxygen and moisture before sealing[3]. Store at -20°C.
Protocol B: Aqueous Assay Dilution (Step-Down Method)
Causality Focus: Gradual polarity transition prevents the thermodynamic shock that causes solvent crash.
-
Thaw and Inspect: Thaw a DMSO stock aliquot to room temperature. Self-Validation: Visually inspect for precipitate. If present, heat gently to 37°C and vortex until completely clear before proceeding.
-
Intermediate Dilution: Prepare a 10% DMSO intermediate solution. Do this by adding the aqueous assay buffer dropwise to the DMSO stock while continuously vortexing. Causality: Dropwise addition ensures the compound remains in a localized high-DMSO environment, preventing rapid nucleation.
-
Final Dilution: Dilute the intermediate solution into your final assay volume. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity in biological assays.
References
Sources
Technical Support Center: Purification of Thiourea Derivatives
Status: Operational | Ticket Priority: High | Topic: Chromatography & Isolation
Executive Summary
Thiourea derivatives are notoriously difficult to purify due to their dual hydrogen-bonding capacity (acting as both donors and acceptors), potential for tautomerization (thione-thiol), and sensitivity to acidic hydrolysis or oxidation. This guide addresses the three most common failure modes: irreversible adsorption (streaking) , on-column desulfurization , and solubility mismatches .
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Resolution & Peak Shape (Streaking/Tailing)
Q: My thiourea derivative streaks significantly on silica TLC and column, appearing as a smear rather than a distinct spot. Why? A: This is a classic "silanol drag" effect.
-
The Mechanism: Silica gel (
) possesses surface silanol groups ( ) which are weakly acidic. Thiourea derivatives contain a thiocarbonyl group ( ) and amino groups ( ) that function as strong Hydrogen Bond Acceptors (HBA) and Donors (HBD). The compound "sticks" to the stationary phase not just by polarity, but by specific H-bonding interactions that are slow to equilibrate, causing the "tail" [1]. -
The Fix: You must "deactivate" the silica surface.[1]
-
Mobile Phase Modifier: Add 0.5% – 1.0% Triethylamine (TEA) to your mobile phase. TEA is a stronger base than your thiourea; it preferentially binds to and blocks the acidic silanol sites, allowing your compound to elute as a sharp band [2].
-
Solvent Choice: Avoid pure non-polar solvents. Ensure a minimum of 1-2% polar protic solvent (like Methanol) is present to disrupt H-bonds, even if running a gradient.
-
Q: I added TEA, but now I see a new impurity spot or my compound is decomposing. A: TEA is basic. If your thiourea derivative contains an acidic moiety (e.g., N-acyl thioureas or N-sulfonyl thioureas), TEA may deprotonate it, forming a salt that sticks to the baseline or decomposes.
-
Alternative: For acidic thioureas, switch to 0.5% Acetic Acid in the mobile phase to keep the molecule protonated and neutral.
-
Stationary Phase Switch: If silica is too reactive, switch to Neutral Alumina (Aluminum Oxide) . Alumina lacks the acidic protons of silica and is often gentler on sulfur-nitrogen bonds [3].
Category 2: Stability (Desulfurization & Hydrolysis)
Q: My compound was pure by NMR before the column, but after elution, I see a urea derivative (C=O instead of C=S). A: You are experiencing Oxidative Desulfurization .
-
Cause: Silica gel often contains trace metal ions (Fe, Cu) and adsorbed oxygen, which can catalyze the replacement of sulfur with oxygen, especially in electron-rich aryl-thioureas.
-
Solution:
-
Speed is Critical: Do not leave thioureas on a column overnight. Flash chromatography must be "flash"—complete elution in <20 minutes.
-
Inert Atmosphere: Flush the dry silica column with Nitrogen or Argon before equilibration to remove adsorbed oxygen.
-
Stationary Phase: Use Reverse-Phase (C18) silica. The bonded alkyl phase covers the active silica surface, preventing catalytic degradation.
-
Category 3: Solubility & Loading
Q: My sample precipitates at the top of the column when I add the mobile phase. A: Thioureas often have poor solubility in non-polar solvents (Hexane/Heptane) used at the start of a gradient.
-
The Fix (Solid Load): Do not liquid load. Dissolve your crude mixture in a volatile solvent (DCM or Acetone), add an equal mass of silica gel (or Celite), and evaporate to dryness. Load this dry powder on top of the packed column. This prevents precipitation shock and improves resolution [4].
Part 2: Experimental Protocols
Protocol A: "Deactivated" Silica Gel Chromatography
Best for: Stable, basic, or neutral alkyl/aryl thioureas exhibiting streaking.
Materials:
-
Silica Gel 60 (230–400 mesh)
-
Mobile Phase A: Hexane (or Heptane)
-
Mobile Phase B: Ethyl Acetate (or DCM)
-
Modifier: Triethylamine (TEA)[1]
Step-by-Step:
-
Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 90:10 Hex/EtOAc).
-
Pre-treatment: Add 1% v/v TEA to the slurry. Swirl and let sit for 5 minutes. This "caps" the active sites.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Loading: Use the Dry Loading technique (described in Q&A) to ensure narrow bands.
-
Elution: Run the gradient using mobile phases that maintain the 1% TEA concentration.
-
Note: TEA has a high boiling point. You must rotovap the fractions thoroughly or wash the combined organic fractions with saturated
(if your product is acid-stable) to remove residual TEA.
-
Protocol B: Neutral Alumina Purification
Best for: Acid-sensitive thioureas (e.g., Trityl-protected) or those degrading on silica.
Materials:
-
Aluminum Oxide (Neutral, Brockmann Grade III)
-
Note: Grade I is too active. Convert to Grade III by adding 6% water (w/w) and shaking for 2 hours.
-
-
Mobile Phase: DCM / Methanol gradients.
Step-by-Step:
-
Packing: Dry pack the alumina (tap gently to settle).
-
Equilibration: Wet the column with 100% DCM.
-
Elution: Thioureas elute faster on alumina than silica. Start with a non-polar gradient (e.g., 100% DCM -> 98:2 DCM:MeOH).
-
Advantage: No amine modifiers are needed; the surface is not acidic enough to cause hydrogen-bond drag.
Part 3: Data & Decision Logic
Table 1: Mobile Phase Modifier Strategy
| Thiourea Type | Chemical Characteristic | Recommended Modifier | Stationary Phase |
| Dialkyl Thiourea | Weakly Basic / Neutral | 1% Triethylamine (TEA) | Silica Gel |
| Diaryl Thiourea | Neutral / Electron Rich | None or 0.5% TEA | Silica or Alumina |
| Acyl-Thiourea | Acidic ( | 0.5% Acetic Acid | Silica Gel |
| Trityl/Boc Protected | Acid Sensitive | None | Neutral Alumina |
Figure 1: Purification Strategy Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on compound solubility and acidity.
Figure 2: Mechanism of Silanol Blocking
Caption: Triethylamine (TEA) competitively binds to acidic silanol groups, preventing the thiourea from "sticking" and ensuring sharp peak elution.
References
-
Reich, H. J. (2024). Common Problems in Chromatography: Streaking and Tailing. University of Wisconsin-Madison Chemistry. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
University of Rochester. (2025). Troubleshooting: How to Improve Yield and Purification. Department of Chemistry. [Link]
Sources
stability of nitrophenyl thioureas in solution
Technical Support Center: Stability of Nitrophenyl Thioureas in Solution
Executive Summary & Core Stability Profile
Nitrophenyl thioureas (NPTUs) are a class of robust hydrogen-bond donors widely used as organocatalysts, anion sensors, and pharmaceutical intermediates. Their efficacy relies on the dual hydrogen-bonding capability of the thiourea moiety (–NH–C(=S)–NH–). However, the electron-withdrawing nitro group (
Core Stability Matrix
| Parameter | Stability Status | Critical Notes |
| Oxidation | Moderate Risk | Susceptible to oxidative desulfurization (to ureas) by air/peroxides. Accelerated by basic pH and trace metals. |
| Hydrolysis | pH Dependent | Stable in neutral/mildly acidic media. Rapidly hydrolyzes in alkaline solutions ( |
| Photostability | High Risk | Nitroaromatics are chromophores. UV/Vis exposure can induce nitro-to-nitroso photoreduction or C–S bond cleavage. |
| Thermal | Good | Generally stable up to |
| Aggregation | High | Forms concentration-dependent aggregates in non-polar solvents, complicating NMR analysis and kinetics. |
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned cloudy or precipitated a yellow solid after 24 hours."
Diagnosis: Oxidative Desulfurization or Sulfur Extrusion.
Root Cause: Thioureas are prone to oxidative desulfurization, converting the thiocarbonyl (
-
Filter & Analyze: Filter the precipitate. Elemental sulfur is insoluble in most organic solvents but soluble in
. Analyze the filtrate by LC-MS; the urea byproduct will have a mass of . -
Degas Solvents: Dissolved oxygen accelerates this process. Always use degassed anhydrous solvents (Ar or
sparged) for long-term storage. -
Check for Peroxides: If using ethers (THF, Dioxane), ensure they are peroxide-free. Peroxides rapidly convert thioureas to urea or sulfinic acids [1].
Issue 2: "The NMR signals for the NH protons are broad, shifting, or missing."
Diagnosis: Hydrogen-Bonding Aggregation or Solvent Exchange. Root Cause: NPTUs are potent H-bond donors.
-
In non-polar solvents (e.g.,
): They self-associate into dimers or oligomers. This equilibrium is concentration-dependent, causing chemical shift drifts and peak broadening. -
In protic/exchangeable solvents (e.g.,
, ): The acidic NH protons (pKa 10-13 due to the nitro group) exchange with deuterium, causing signal disappearance. Corrective Action: -
Switch Solvent: Use a strong H-bond accepting solvent like DMSO-d6 or DMF-d7 . These solvents break self-aggregates, resulting in sharp, monomeric NH singlets (typically
9.0–11.0 ppm). -
Concentration Study: If using
, perform a dilution study. If peaks sharpen and shift upfield upon dilution, aggregation is confirmed [2].
Issue 3: "I observe a loss of catalytic activity over time in my stock solution."
Diagnosis: Base-Induced Decomposition or Photodegradation. Root Cause: The nitro group increases the acidity of the thiourea NH protons. Even mild bases (or basic impurities in the solvent, like dimethylamine in DMF) can deprotonate the thiourea. The resulting anion is susceptible to oxidation or hydrolysis.[1][2] Additionally, nitroaromatics are photoactive; ambient light can degrade the compound over weeks. Corrective Action:
-
Acidify Stabilization: Add a trace amount of acid (e.g., 0.01% acetic acid) to the stock solution to suppress deprotonation if the application permits.
-
Amber Glass: Store all NPTU solutions in amber vials wrapped in foil.
-
Fresh Prep: Re-validate the titer of the catalyst using an internal standard (e.g., 1,3,5-trimethoxybenzene) via NMR before critical experiments.
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for Nitrophenyl Thiourea in solution.
Figure 1: Primary degradation pathways including oxidative desulfurization (yielding urea and sulfur) and base-mediated hydrolysis.
Standard Operating Procedures (SOPs)
SOP-01: Purity Verification via HPLC
Use this protocol to quantify degradation before starting sensitive kinetics experiments.
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid). Note: Do not use basic buffers (ammonium acetate/bicarbonate) as they promote on-column degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 300-350 nm (nitro/thiourea charge transfer band).
-
Pass Criteria: Purity
. If "Urea" peak (elutes earlier than thiourea due to higher polarity) exceeds 2%, repurify.
SOP-02: Recrystallization of Degraded Material
If the compound has turned yellow/orange or shows urea impurity.
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetonitrile .
-
Filtration: While hot, filter through a
PTFE syringe filter to remove insoluble elemental sulfur. -
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a
freezer overnight. -
Collection: Filter the crystals and wash with cold hexanes/ether. Dry under high vacuum (
) for 4 hours.
Frequently Asked Questions (FAQ)
Q: What is the best solvent for long-term storage? A: Anhydrous Acetonitrile (MeCN) or DMSO . Acetonitrile is preferred because it is non-nucleophilic and easily removed. DMSO is excellent for solubility but is hygroscopic; water absorption can lead to slow hydrolysis over months. Avoid Acetone (can form hemiaminals) or Alcohols (can undergo solvolysis at high T).
Q: Why does my nitrophenyl thiourea look different in color compared to the phenyl analog? A: The nitro group creates a "push-pull" electronic system with the thiourea sulfur, creating an intramolecular charge transfer (ICT) band. This often imparts a yellow color to the solid and solution. A deepening of this yellow color often indicates deprotonation (formation of the nitrophenyl thiourea anion), which is highly colored [3].
Q: Can I use this compound in biological buffers (pH 7.4)? A: Yes, but with caution. At pH 7.4, the compound is generally stable for the duration of a typical assay (24-48 hours). However, the presence of thiol-containing proteins (e.g., BSA, Cysteine) can lead to disulfide exchange or desulfurization. Always run a "no-enzyme" control to quantify background degradation [4].
Troubleshooting Logic Flowchart
Figure 2: Decision tree for diagnosing stability issues in solution.
References
-
Jiao, W., et al. (2015).[3] "Peroxide Desulfurization of Thioureas." The Journal of Organic Chemistry, 80(21), 8513–8528.
-
Schreiner, P. R., et al. (2017). "About Underappreciated Yet Active Conformations of Thiourea Organocatalysts." Organic Letters, 19(16), 4383–4386.
-
Gunnlaugsson, T., et al. (2005). "Photophysics of aromatic thiourea derivatives and their complexes with anions." Photochemical & Photobiological Sciences, 4, 101-109.
-
BenchChem Technical Support. (2025). "Stability Studies of Thiourea Derivatives in Solution." BenchChem Technical Guides.
Sources
Bioconjugation Technical Support Center: Isothiocyanate-Amine Coupling
Welcome to the Technical Support Center for Isothiocyanate (ITC) bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and delve into the mechanistic causality of ITC-amine reactions. Whether you are labeling an antibody with Fluorescein Isothiocyanate (FITC) for flow cytometry or developing a targeted drug conjugate, understanding the underlying chemistry is critical for troubleshooting and optimizing your workflows.
The Mechanistic Foundation: Causality in Coupling
Isothiocyanates (–N=C=S) are highly reactive electrophiles widely used to conjugate fluorescent dyes or crosslinkers to proteins . They react specifically with primary amines—such as the N-terminus of a peptide or the
The success of this reaction is entirely dictated by amine nucleophilicity , which is governed by pH. The pKa of a lysine side chain is approximately 10.5. At physiological pH (7.4), the vast majority of these amines are protonated (–NH3+) and cannot attack the isothiocyanate carbon. Elevating the pH to 8.5–9.5 deprotonates a sufficient fraction of the amines (–NH2), activating them for nucleophilic attack .
Simultaneously, ITCs are highly susceptible to hydrolysis in aqueous environments 3. Water attacks the isothiocyanate group, degrading it into an unreactive amine 4. This competing reaction is why precise control over solvent conditions and reaction timing is non-negotiable.
Logical workflow of isothiocyanate-amine coupling and competing hydrolysis based on pH.
Standardized, Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology for FITC-IgG conjugation includes built-in causality checks and a terminal validation step to ensure reproducibility.
Step-by-Step Methodology: FITC Conjugation to IgG
-
Buffer Exchange: Dialyze or desalt your purified IgG (≥1 mg/mL) into 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0 .
-
Causality: This removes interfering amine-containing buffers (like Tris) and establishes the alkaline environment required for lysine deprotonation 5.
-
-
Dye Preparation: Dissolve FITC powder in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use .
-
Causality: Anhydrous conditions prevent premature hydrolysis of the isothiocyanate group. Water contamination in DMSO will instantly kill the reaction efficiency 5.
-
-
Conjugation Reaction: Add the FITC solution dropwise to the antibody solution while gently stirring. Target a molar ratio of 10:1 to 20:1 (FITC:Protein) . Incubate for 2 hours at room temperature, protected from light 5.
-
Purification: Remove unreacted and hydrolyzed FITC using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4 5.
-
System Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm (protein) and 495 nm (FITC) using a UV-Vis spectrophotometer . Calculate the Degree of Labeling (DOL):
(Note: 0.3 is the correction factor for FITC's inherent absorbance at 280 nm. An optimal DOL for IgG is typically 3 to 6).
Self-validating experimental workflow for isothiocyanate bioconjugation.
Troubleshooting Guide (FAQs)
Q1: My conjugation efficiency (DOL) is extremely low. What went wrong? A1: Low conjugation efficiency is typically caused by three primary culprits:
-
Suboptimal pH: If the reaction buffer is below pH 8.0, primary amines remain protonated and lack the nucleophilicity required to attack the isothiocyanate carbon [[]](), .
-
Buffer Competition: Buffers containing primary amines (e.g., Tris, Glycine) or carrier proteins (e.g., BSA) will aggressively compete with your target protein for the dye, resulting in near-zero target labeling , [[2]]().
-
Dye Hydrolysis: If your DMSO was not strictly anhydrous, or if the dye stock was stored improperly, the isothiocyanate groups likely hydrolyzed into unreactive amines before they ever reached your protein 5, 4.
Q2: My protein precipitated immediately after adding the dye, or during purification. Why? A2: This is a classic symptom of over-labeling. Fluorescent dyes like FITC are highly hydrophobic. Attaching too many dye molecules to a single protein masks its hydrophilic residues, causing the protein to unfold, aggregate, and precipitate out of solution , 2. To fix this, reduce the molar excess of dye in your next reaction (e.g., drop from 20:1 to 5:1) , 2.
Q3: I have a high background signal and non-specific binding in my downstream assays. How do I fix this? A3: High background is often caused by the incomplete removal of unreacted dye or the presence of non-covalently bound dye aggregates , 2. Ensure you are using a properly sized SEC column for purification. Additionally, highly labeled conjugates (high DOL) are "sticky" and prone to non-specific hydrophobic interactions with surfaces and non-target cells 2. Optimize your blocking buffers (e.g., 5-10% normal serum) and consider dialyzing the final product extensively to remove trace free dye 7.
Quantitative Optimization Data
Use the following table to audit your experimental parameters against field-proven standards.
| Parameter | Suboptimal Condition | Optimal Condition | Causality / Impact |
| Buffer pH | < 8.0 | 8.5 – 9.5 | Amines must be unprotonated (-NH2) to act as nucleophiles. Low pH keeps them protonated (-NH3+), preventing reaction . |
| Buffer Composition | Tris, Glycine | Carbonate, Borate | Tris and Glycine contain primary amines that outcompete the target protein, consuming the ITC . |
| Dye Solvent | Aqueous / Wet DMSO | Anhydrous DMSO/DMF | Water hydrolyzes the ITC group into an unreactive amine. Anhydrous solvents preserve the electrophile [[5]](). |
| Dye:Protein Ratio | > 20:1 | 5:1 to 15:1 | Over-labeling masks hydrophilic residues, causing hydrophobic aggregation and protein precipitation , [[2]](). |
| Temperature | 37°C | 4°C to 25°C | High heat accelerates ITC hydrolysis faster than the conjugation reaction, reducing overall efficiency . |
References
-
BOC Sciences . "Fluorescent Dye Conjugation Guide".
-
BOC Sciences . "Fluorescent Isothiocyanate (FITC) Labeling Services".
-
TdB Labs . "FITC Labeling and Conjugation". 2
-
ResearchGate . "FITC LABELING | Science topic". 7
-
NIH PMC . "Conjugation of Fluorochromes to Monoclonal Antibodies". 5
-
Wikipedia (via iiab.me) . "Isothiocyanate". 3
-
RSC Publishing . "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid". 4
Sources
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Isothiocyanate [medbox.iiab.me]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
removing unreacted butylamine from thiourea product
A Guide for Researchers on the Effective Removal of Unreacted Butylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide focuses on a frequent purification issue: the removal of residual butylamine from a newly synthesized thiourea product. We will explore the underlying chemical principles and provide robust, step-by-step protocols to ensure the high purity of your compounds.
Fundamentals: Understanding the Separation Challenge
The successful separation of unreacted butylamine from your thiourea product hinges on exploiting the differences in their physicochemical properties. Butylamine is a primary amine, making it basic and relatively volatile. In contrast, N-substituted thioureas are typically crystalline solids with significantly lower basicity and volatility.
A clear understanding of these differences is the first step in designing an effective purification strategy.
Table 1: Comparative Physicochemical Properties
| Property | n-Butylamine | N,N'-Dibutylthiourea (Representative Product) | Rationale for Separation |
| Formula | CH₃(CH₂)₃NH₂ | (CH₃(CH₂)₃NH)₂CS | Different molecular structures and functional groups. |
| Molecular Weight | 73.14 g/mol | 188.33 g/mol | Significant difference in mass. |
| Boiling Point | 77-79 °C[1][2] | Not Applicable (Solid) | Butylamine can be removed by evaporation/distillation. |
| Melting Point | -49 °C[1][3] | 62-65 °C | Thiourea is a solid at room temperature, while butylamine is a liquid. |
| Basicity (pKa of Conjugate Acid) | ~10.78[1] | Significantly lower (less basic) | This is the key property for acid-base extraction. |
| Solubility | Miscible in water and organic solvents[1][4] | Generally insoluble in water, soluble in organic solvents like ethanol, acetone.[5][6] | Allows for separation using immiscible solvent systems. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of thiourea products contaminated with butylamine.
Q1: My crude product has a strong fishy/ammonia-like odor. What is this, and how do I get rid of it?
A1: That distinct odor is characteristic of residual n-butylamine, which is a volatile amine.[1][4] Its presence indicates an incomplete reaction or the use of excess starting material. The most direct method to remove it is through an acid-base extraction.
The Principle: Butylamine, as a base, will react with a dilute acid (e.g., hydrochloric acid) to form its corresponding ammonium salt (n-butylammonium chloride). This salt is ionic and therefore highly soluble in water, while your less basic thiourea product remains neutral and preferentially soluble in the organic solvent.[7][8] This allows for a clean separation using a separatory funnel.
A wash with a dilute acid solution will transfer the butylamine from your organic layer to the aqueous layer, which can then be discarded.[9][10]
Q2: I performed a simple water wash, but the amine smell persists. Why wasn't this effective?
A2: While butylamine is miscible with water, a simple water wash is often insufficient for complete removal.[1] This is due to the partitioning of butylamine between the organic and aqueous layers. To effectively drive the equilibrium towards the aqueous phase, you must convert the amine into its more water-soluble salt form with an acid, as described in Q1. The general rule is that the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid to ensure complete protonation and extraction.[10]
Q3: Which purification method is best for my thiourea product: Acid-Base Extraction, Recrystallization, or Chromatography?
A3: The optimal method depends on the scale of your reaction, the nature of other potential impurities, and the desired final purity.
-
Acid-Base Extraction: This is the best first step and is highly recommended for removing basic impurities like butylamine. It is fast, efficient for large quantities, and uses inexpensive reagents.[7]
-
Recrystallization: This is the most common and effective method for purifying the solid thiourea product after the bulk of the butylamine has been removed by an acid wash.[11][12] It is excellent for removing non-basic impurities and achieving high crystalline purity.
-
Column Chromatography: This method should be reserved for situations where acid-base extraction and recrystallization fail to provide the desired purity, or if your product is an oil.[13] It is also useful for separating the desired thiourea from other byproducts with similar polarities.
Below is a decision-making workflow to help you choose the appropriate strategy.
Caption: A decision-making workflow for purifying crude thiourea products.
Q4: Can the acid wash hydrolyze my thiourea product? What concentration of acid should I use?
A4: This is an excellent and important consideration. While thioureas are generally stable, harsh acidic conditions could potentially lead to degradation. Therefore, it is crucial to use a dilute aqueous acid . A 1 M solution of hydrochloric acid (HCl) is typically sufficient to protonate the butylamine without affecting the thiourea.[10] Avoid using concentrated acids. The extraction process should also be performed relatively quickly at room temperature.
Q5: My thiourea product oiled out instead of crystallizing during recrystallization. What should I do?
A5: The formation of an oil, rather than crystals, can occur for several reasons:
-
High Impurity Concentration: Residual butylamine or other byproducts can depress the melting point of your product and inhibit crystal lattice formation.
-
Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your product.
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out as an oil.
Solutions:
-
Ensure you have thoroughly removed the butylamine with an acid wash first.
-
Re-heat the oil in the solvent, add a bit more solvent to ensure complete dissolution, and allow it to cool much more slowly.
-
Try a different recrystallization solvent or a solvent mixture with a lower boiling point.[11][12]
-
Attempt to scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Butylamine Removal
This protocol describes the liquid-liquid extraction procedure to remove basic butylamine from an organic solution containing your thiourea product.
Caption: General workflow for the removal of butylamine via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your thiourea product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing between the two phases.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower, aqueous layer will contain the n-butylammonium chloride salt.
-
Drain: Carefully drain and discard the lower aqueous layer.
-
(Optional) Repeat: If the amine contamination is high (indicated by a strong odor in the organic layer), repeat the acidic wash (steps 3-6) with a fresh portion of 1 M HCl.
-
Neutralization/Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and filter to remove the agent. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your thiourea product, now free of butylamine.
Protocol 2: Single-Solvent Recrystallization of Thiourea Product
This protocol is for purifying the solid thiourea product obtained after the acid-base extraction.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent. An ideal solvent will dissolve your thiourea product well at high temperatures but poorly at room temperature.[12] Ethanol is often a good starting point for thiourea derivatives.[11][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[14]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[12][15]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly, either by air-drying or in a vacuum oven, to remove any residual solvent.
By following these guidelines and protocols, you can effectively address the common issue of butylamine contamination and significantly improve the purity of your thiourea products, leading to more reliable and reproducible results in your research.
References
-
n-Butylamine - Wikipedia. Wikipedia. [Link]
-
N-Butylamine CAS 109-73-9. Xiamen AECO Chemical Industrial Co., Ltd. [Link]
-
n-Butylamine, 98% 109-73-9 India. Ottokemi. [Link]
-
n-Butylamine – Knowledge and References. Taylor & Francis. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
N-T-Butyl-N'-Isopropylthiourea - ChemBK. ChemBK. [Link]
-
Acid-Base Extraction Tutorial. ChemistryConnected via YouTube. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
-
Separation of 1-(o-Chlorophenyl)thiourea on Newcrom R1 HPLC column. SIELC. [Link]
-
Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]
-
Recrystallization. vlab.amrita.edu. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. PMC. [Link]
-
Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC. [Link]
-
Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. SciSpace. [Link]
-
Solubility of Thiourea in Solvents. Scribd. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. [Link]
-
How can I purify my bis thiourea compound? ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Measurement and correlation for solubility of thiourea in different solvents. ResearchGate. [Link]
- New process for the preparation of thiourea derivatives.
-
thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]
-
Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]
- Method for removing unreacted electrophiles
Sources
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. aecochemical.com [aecochemical.com]
- 3. n-Butylamine, 98% 109-73-9 India [ottokemi.com]
- 4. n-Butylamine or Monobutylamine or 1-Aminobutane Manufacturers, SDS [mubychem.com]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Home Page [chem.ualberta.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
thermal decomposition temperature of thiourea derivatives
Technical Support Center: Thermal Analysis of Thiourea Derivatives
Case ID: TUD-THERM-001 Assigned Specialist: Senior Application Scientist, Material Characterization Unit Status: Open Subject: Optimization of Thermal Decomposition Protocols & Data Interpretation for Thiourea Derivatives
Introduction
Welcome to the Advanced Thermal Analysis Support Center. You are likely here because thiourea derivatives (
This guide is structured to troubleshoot your experimental setup, correct common data interpretation errors, and provide the mechanistic grounding required for high-impact publications or regulatory submissions.
Module 1: Experimental Setup & Optimization
Objective: Isolate decomposition events from sublimation and melting artifacts.
Q1: Why does my TGA curve show significant weight loss below the predicted decomposition temperature?
Diagnosis: You are likely observing sublimation or solvent release , not chemical decomposition. Thiourea derivatives are prone to sublimation near their melting points.
Troubleshooting Protocol:
-
Pan Selection (The Critical Variable):
-
Standard Open Pan: Allows unrestricted sublimation. If your derivative has high vapor pressure, the mass loss is physical, not chemical.
-
Hermetic Pan with Pinhole (Recommended): Use an aluminum pan with a lid containing a laser-drilled pinhole (
). This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape.
-
-
The "Residue Test":
-
If
, you likely had sublimation. -
If
(often carbonaceous char or polymerized melamine derivatives), you observed true decomposition.
-
Q2: How do I distinguish between melting and decomposition in DSC?
Diagnosis: Thiourea derivatives often melt with simultaneous decomposition (isomerization).
Troubleshooting Protocol:
-
Look for the "Endo-Exo" Dipole:
-
Pure Melting: Sharp endotherm, returns to baseline.
-
Melting w/ Decomposition: Sharp endotherm immediately followed by (or overlapping with) an exotherm or a noisy baseline. The exotherm often represents the isomerization to ammonium thiocyanate or polymerization.
-
-
Run Modulated DSC (MDSC):
-
Separate Reversing Heat Flow (Glass transition, Melting) from Non-Reversing Heat Flow (Decomposition, Curing, Volatilization).
-
Experimental Workflow Diagram
Figure 1: Decision matrix for experimental setup to distinguish physical sublimation from chemical decomposition.
Module 2: Mechanistic Interpretation
Objective: Understand the chemical pathways driving the thermal events.
Q3: What is the mechanism behind the multi-stage weight loss?
The thermal degradation of thiourea derivatives is rarely a single-step process. It follows a cascade of Isomerization
-
Stage 1: Isomerization (140°C – 180°C)
-
Thiourea derivatives isomerize to substituted ammonium thiocyanates .
-
Reaction:
-
Note: This step is often endothermic (melting-like) but sets the stage for decomposition.
-
-
Stage 2: Primary Decomposition (180°C – 240°C)
-
Stage 3: Condensation (250°C +)
-
Formation of cyclic azines (Melamine, Melam, Melem). These are thermally stable and appear as the "char" residue.
-
Mechanistic Pathway Diagram
Figure 2: The chemical cascade from thiourea isomerization to volatile release and solid residue formation.
Module 3: Quantitative Data & Reference Values
Objective: Benchmark your results against known standards.
The following table summarizes decomposition characteristics for common thiourea derivatives. Note that electron-withdrawing groups (e.g., Phenyl) generally lower the stability of the C=S bond compared to alkyl derivatives.
| Compound | Melting Point ( | Decomp. Onset ( | Key Evolved Gases |
| Thiourea | 176°C | ~187°C | |
| N-Phenylthiourea | 154°C | ~160-170°C | Aniline, |
| N,N'-Diphenylthiourea | 154°C | ~240°C | Phenyl isothiocyanate, Aniline |
| Thiourea Dioxide | N/A (Decomposes) | ~126°C |
Data synthesized from Wang et al. (2005) and BenchChem technical data.
Module 4: Safety & Hazard Mitigation
Objective: Prevent exposure to toxic evolved gases.
Q4: What specific safety precautions are required for TGA-MS of these compounds?
Critical Warning: The thermal decomposition of thiourea derivatives releases Hydrogen Sulfide (
- : Neurotoxic; olfactory fatigue occurs rapidly (you stop smelling it while it kills you).
- : Highly flammable and neurotoxic.
Mandatory Protocol:
-
Ventilation: The TGA exhaust must be plumbed directly into a fume hood or active scrubber system.
-
Sample Size: Keep sample mass low (<5 mg) to minimize the volume of evolved gas.
-
Sensor: Ensure an active
monitor is present in the lab.
References
-
Wang, S., Gao, Q., & Wang, J. (2005).[4][5] Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B. [5]
-
BenchChem. (2025).[6] An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.
-
National Oceanic and Atmospheric Administration (NOAA). Thiourea Dioxide Chemical Datasheet. CAMEO Chemicals.[7]
-
Cayman Chemical. (2025).[8] Safety Data Sheet: N-Phenylthiourea.
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. THIOUREA DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
overcoming solubility issues in anion sensing assays
Welcome to the Technical Support Center for Supramolecular Assay Development . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and resolve the most pervasive challenge in anion recognition: aqueous solubility and competitive hydration .
Anion sensing in biological or environmental samples requires operating in water. However, synthetic receptors (e.g., ureas, thioureas, squaramides, and macrocycles) often rely on highly hydrophobic scaffolds to shield their hydrogen-bonding networks. When introduced to aqueous media, these sensors either precipitate out of solution or fail to bind the target anion due to water molecules outcompeting the receptor.
Below is our diagnostic framework and troubleshooting guide to help you engineer self-validating, water-compatible anion sensing assays.
Diagnostic Workflow for Aqueous Anion Sensing
Diagnostic workflow for resolving aqueous anion sensing failures.
Troubleshooting Guide & FAQs
Q1: My urea/thiourea-based small-molecule sensor precipitates immediately upon addition to my aqueous buffer. How can I resolve this without destroying its binding affinity? Causality: Neutral receptors rely on directional hydrogen bonding. To prevent bulk water from interfering with these bonds, they are often built on highly aromatic, hydrophobic scaffolds. This inherent hydrophobicity causes the sensor to aggregate and precipitate in water, leading to severe light scattering and loss of optical signal[1]. Solution: You have two primary scientific routes:
-
Micellar Shielding: Introduce a non-ionic (e.g., Triton X-100) or cationic (e.g., CTAB) surfactant above its Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the sensor, solubilizing it in water while providing a desolvated microenvironment for the anion to bind.
-
Aggregation-Induced Emission (AIE): Instead of fighting aggregation, weaponize it. By redesigning the sensor with AIE luminogens (like tetraphenylethylene), the precipitation event restricts intramolecular rotations, turning on a massive fluorescence signal upon anion-induced aggregation[2].
Q2: I achieved perfect solubility using a cationic macrocycle (e.g., a deep cavitand), but I see zero signal change upon adding the target anion. Why is it failing to bind? Causality: You are experiencing competitive hydration. Anions like phosphate (H₂PO₄⁻) and chloride (Cl⁻) possess massive hydration enthalpies (e.g., ΔG° ≈ −465 kJ/mol for phosphate). The energy required to strip the water molecules away from the anion is far greater than the energy gained by binding to your receptor[3]. Solution: Transition to an Indicator Displacement Assay (IDA) housed within a hydrophobic pocket. By pre-loading a fluorescent dye (indicator) into the hydrophobic cavity of your water-soluble host, you create a localized, low-dielectric environment. When the target anion enters this pocket, it displaces the dye into the bulk aqueous phase, triggering a sharp, ratiometric optical response[4].
Q3: My sensor works in pure water, but when I move to physiological high-salt buffers (e.g., 10X PBS), the sensor aggregates and the signal drifts over time. What is the fix? Causality: High ionic strength environments cause a "salting out" effect, compressing the electrical double layer of your soluble complexes and forcing them to coagulate. Furthermore, the molar concentration of competing background salts (like NaCl) overwhelms the sensor. Solution: Covalently conjugate your anion recognition motifs into water-soluble, crosslinked polymeric nanoparticles, such as poly-N-isopropylacrylamide (pNIPAM)[5]. The hydrophilic polymer network swells in water, maintaining absolute solubility even in high-salt media, while the internal hydrophobic pockets selectively extract and bind the target anion[5].
Assay Methodologies
To ensure E-E-A-T standards, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for proving that your signal is derived from actual anion recognition, not environmental artifacts.
Protocol A: Micelle-Assisted Anion Sensing
Purpose: To solubilize highly hydrophobic neutral receptors in 100% aqueous media.
-
Surfactant Preparation: Prepare a 10 mM solution of CTAB (Cetrimonium bromide) in HEPES buffer (pH 7.4). Note: This is well above the CTAB CMC of ~1 mM.
-
Sensor Encapsulation: Dissolve your hydrophobic sensor in a minimal volume of DMSO (e.g., 10 mM stock). Spike 10 µL of this stock into 1 mL of the CTAB/HEPES buffer. Sonicate for 5 minutes until optically clear.
-
Validation (Self-Correction Step): Measure the baseline fluorescence. If the signal is highly scattered (high baseline at all wavelengths), micellization failed. Increase surfactant concentration or switch to a non-ionic surfactant like Tween-20.
-
Titration: Titrate the target anion (0 to 100 equivalents) into the micellar solution and record the optical response.
Protocol B: Ratiometric Indicator-Displacement Assay (RIDA)
Purpose: To overcome competitive hydration using a pre-assembled Host-Guest complex.
-
Host-Dye Complexation: In your target aqueous buffer, mix your water-soluble macrocyclic host (e.g., dinuclear copper complex or cavitand) with a fluorescent indicator (e.g., Eosin Y)[3].
-
Validation (Stoichiometry Check): Perform a Job Plot analysis by varying the mole fraction of Host to Dye while keeping the total concentration constant. You must confirm a 1:1 binding stoichiometry (a peak at 0.5 mole fraction) before proceeding.
-
Baseline Quenching: Ensure the fluorescence of the indicator is quenched by at least 80% upon binding to the host. This is your "Off" state.
-
Displacement: Add the target anion (e.g., biological phosphates). The anion will outcompete the dye for the host cavity, releasing the dye into the bulk water and restoring fluorescence (The "On" state)[6].
Indicator Displacement Assay (IDA) mechanism overcoming competitive hydration.
Quantitative Data: Solubilization Strategies Comparison
Below is a synthesized comparison of different structural strategies used to force anion sensors to operate in challenging aqueous environments.
| Solubilization Strategy | Primary Mechanism | Typical Media Compatibility | Example Target Anion | Typical LOD Range |
| Cosolvent Addition | Lowers dielectric constant of water | 10-50% DMSO/Water | Fluoride, Cyanide | 1 - 50 µM |
| Micellar Encapsulation | Hydrophobic core shielding | 100% Water + Surfactant | Environmental Contaminants | 0.1 - 10 µM |
| AIE Luminogens | Aggregation-induced restriction | Aqueous mixtures | Halides, Hypochlorite | 10 nM - 5 µM |
| Deep Cavitand IDA | Hydrophobic pocket desolvation | High Salt (10X PBS) | Iodide | ~21 µM |
| Polymeric Nanoparticles | Hydrophilic swelling network | Biological Fluids / Serum | Phosphates, Sulphates | 1 - 100 µM |
References
-
Anion recognition studies with polymeric nanoparticles in water Source: University of Greenwich (Empowering Women in Organic Chemistry Europe Conference) URL:[Link]
-
A Review of the Molecular Aggregation of Small-Molecule Anion Sensors for Environmental Contaminates in Aqueous Media Source: MDPI (Inorganics) URL:[Link]
-
Chapter 8: Aggregation-induced Emission Luminogens for Anion Sensing Source: Royal Society of Chemistry (Books) URL:[Link]
-
Fluorescent detection of phosphate anion by a highly selective chemosensor in water Source: National Institutes of Health (PMC) URL:[Link]
-
Selective anion sensing in high salt water via a remote indicator displacement assay Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Intramolecular Indicator Displacement Assay for Anions: Supramolecular Sensor for Glyphosate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Fluorescent detection of phosphate anion by a highly selective chemosensor in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective anion sensing in high salt water via a remote indicator displacement assay - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Greenwich Academic Literature Archive - Anion recognition studies with polymeric nanoparticles in water [gala.gre.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Thiourea Organocatalysis: Loading Optimization & Troubleshooting Hub
Core Directive: The Mechanics of Loading
Optimizing the loading of thiourea organocatalysts is not merely a linear exercise in "more is faster." Unlike transition metal catalysis, where turnover is often limited by oxidative addition/reductive elimination, thiourea catalysis is governed by weak hydrogen-bonding equilibria .
The effective concentration of your catalyst is dictated by three competing factors:
-
Self-Association (Aggregation): Electron-deficient thioureas (e.g., Schreiner’s thiourea) are dual H-bond donors that readily dimerize, especially in non-polar solvents. Dimers are often catalytically inactive or less selective.
-
Product Inhibition: The product often contains H-bond accepting motifs (carbonyls, nitros) that can bind the catalyst more tightly than the starting material.
-
Background Competency: At very low loadings, the rate of the uncatalyzed (racemic) background reaction may rival the catalyzed rate, eroding enantiomeric excess (
).
Troubleshooting Guide: Diagnostics & Solutions
Module A: Reaction Rate & Conversion Anomalies
Q: My reaction stalls at ~50-60% conversion regardless of time. Adding more catalyst initially doesn't help. Why?
Diagnosis: This is a classic signature of Product Inhibition . In thiourea catalysis, the catalyst operates by activating an electrophile (e.g., nitroalkene, imine) via H-bonding.[1] As the reaction proceeds, the product accumulates. If the product is a stronger H-bond acceptor than the substrate, it sequesters the catalyst in an off-cycle resting state.
Corrective Protocol:
-
Perform a "Spike" Test: When the reaction stalls, add 1.0 equivalent of the product to a fresh reaction starting at
. If the initial rate is significantly slower than the standard reaction, product inhibition is confirmed. -
Solution:
-
Increase Temperature: Weak H-bonds (product-catalyst complex) are more sensitive to thermal disruption than covalent bonds. A slight temperature increase (e.g., -78°C to -40°C) can shift the equilibrium favoring the free catalyst.
-
Change Solvent: Switch to a solvent that competes slightly for H-bonding (e.g., THF or dilute alcohols) to destabilize the tight product-catalyst complex, provided it doesn't kill the active cycle.
-
Q: I increased catalyst loading from 10 mol% to 20 mol%, but the rate did not double. It only increased marginally. [1]
Diagnosis: You are likely observing Catalyst Aggregation . Thioureas, particularly bis(trifluoromethyl)phenyl derivatives, form inactive dimers in non-polar solvents like Toluene or DCM. The concentration of the active monomeric species does not scale linearly with total loading.
Visualizing the Aggregation Problem:
Caption: At high concentrations, the equilibrium shifts toward the inactive dimer (
Module B: Enantioselectivity ( ) Issues
Q: My
Diagnosis: This is likely due to the Background Reaction .
The observed
Corrective Protocol:
-
Run a Null Control: Perform the reaction with 0 mol% catalyst under identical conditions. Measure the conversion after 24 hours.
-
Threshold Rule: If the background conversion is >5% of the catalyzed conversion, you cannot lower the loading further without sacrificing
. -
Solution:
-
Concentration: Increase the global concentration of substrates (Molarity). Organocatalytic rates often scale higher than 1st order (e.g., 2nd order overall), whereas background rates might be lower order.
-
Temperature: Lower the temperature. The activation energy (
) for the uncatalyzed background is usually higher than the catalyzed pathway. Lowering T suppresses the background more than the catalyzed rate.
-
Q: I see "Non-Linear Effects" (NLE). The
Diagnosis: This is a Positive Non-Linear Effect (+NLE) , often caused by Heterochiral Aggregation .
If you use a catalyst with 50%
Actionable Insight: While scientifically interesting, for process optimization, this suggests that catalyst purity is critical . Do not assume a linear relationship between catalyst purity and product
Experimental Protocols
Protocol A: Variable Time Normalization Analysis (VTNA)
Use this to determine the order in catalyst without complex mathematics.
Objective: Determine if the reaction is 1st order in catalyst (ideal) or fractional order (aggregation).
-
Prepare Stock Solutions: Prepare a master mix of substrates to ensure identical concentrations.
-
Run Three Reactions:
-
Monitor: Measure conversion (
) at multiple time points ( ) using HPLC or NMR. -
Plot Data:
-
Y-axis: Conversion (
) -
X-axis:
(Time normalized by catalyst concentration). -
Calculation: Multiply the time of each sample by the catalyst concentration used.
-
-
Interpret:
-
Perfect Overlay: The reaction is 1st order in catalyst. No aggregation.
-
Drift/No Overlay: The reaction order is not 1. Aggregation or deactivation is present.[3]
-
Protocol B: The "Same Excess" Experiment (RPKA)
Use this to distinguish Catalyst Deactivation from Product Inhibition.
Concept: Compare two reactions with the same excess ([Substrate A] - [Substrate B]) and same catalyst loading , but different initial concentrations .
-
Reaction 1 (Standard): Start with [A] = 0.2M, [B] = 0.2M.
-
Reaction 2 (Offset): Start with concentrations corresponding to Reaction 1 at 50% conversion (e.g., [A] = 0.1M, [B] = 0.1M) plus added Product (0.1M).
-
Visual Check: Shift the time axis of Reaction 2 so its start (
) aligns with the time Reaction 1 reached 50% conversion. -
Result:
-
Curves Overlay: The catalyst is robust. The rate depends only on current substrate concentrations.
-
Reaction 2 is Faster: The catalyst in Reaction 1 died/degraded over time.
-
Reaction 2 is Slower: Product inhibition is likely (if you added product to simulate the exact composition).
-
Quantitative Optimization Logic
Workflow for Loading Optimization:
Caption: Decision tree for optimizing catalyst loading based on background reaction and aggregation data.
Solvent Effects on Aggregation & Loading
Thiourea self-association constants (
| Solvent | Dielectric Constant ( | Aggregation Risk | Recommended Loading Strategy |
| Toluene | 2.38 | High | Higher loading may be wasteful (dimers). Keep < 10 mol% or add H-bond disruptors. |
| DCM | 8.93 | Moderate | Standard starting point. Watch for solubility limits. |
| THF | 7.58 | Low | Solvent competes for H-bonds. May require higher loading to outcompete solvent binding. |
| Acetonitrile | 37.5 | Very Low | Monomeric catalyst dominates. Ideal for kinetic studies, but may lower binding constant ( |
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]
-
Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(40), 12672–12673. [Link]
-
Blackmond, D. G. (2005).[4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4][5][6] Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]
-
Jacobsen, E. N., et al. (2016). Practical Aspects of Reaction Progress Kinetic Analysis. ACS Catalysis, 6(2), 1162–1170. [Link]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[7][8] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[8] [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary amine thioureas in asymmetric organocatalysis - Dialnet [dialnet.unirioja.es]
- 4. grokipedia.com [grokipedia.com]
- 5. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum of N-butyl-N'-(4-nitrophenyl)thiourea
Comparative Guide: Solvent-Dependent 1H NMR Resolution of N-butyl-N'-(4-nitrophenyl)thiourea
Strategic Context & Executive Summary
In pharmaceutical development and supramolecular chemistry, thiourea derivatives such as N-butyl-N'-(4-nitrophenyl)thiourea serve as critical pharmacophores and anion-binding motifs. However, the structural elucidation of these molecules via 1H NMR spectroscopy is notoriously complex. The thiourea core (
As a Senior Application Scientist, I frequently see researchers struggle with broad, unintegratable NMR spectra when analyzing thioureas. This guide objectively compares the analytical performance of two standard NMR solvents—DMSO-d6 and CDCl3 —demonstrating how solvent selection dictates both spectral resolution and the observable conformational state of N-butyl-N'-(4-nitrophenyl)thiourea.
Mechanistic Causality: The Solvent-Solute Interaction Paradigm
To optimize an NMR experiment, one must understand the causality behind solvent-solute interactions rather than simply following a standard operating procedure.
-
DMSO-d6 (High Polarity, Strong H-Bond Acceptor): DMSO-d6 is the solvent of choice for routine purity analysis and structural confirmation. Because it is a powerful hydrogen-bond acceptor, DMSO outcompetes intermolecular solute-solute interactions. It effectively breaks up thiourea dimers and strongly solvates the NH protons, locking the molecule into a single monomeric state[1]. This yields sharp, easily integratable NH signals. However, the strong hydrogen bonding severely deshields the protons, shifting them significantly downfield (often by >1.5 ppm compared to non-polar solvents)[1].
-
CDCl3 (Low Polarity, Weak Interacting): CDCl3 is utilized when the goal is to study the native conformational dynamics of the molecule. Because CDCl3 cannot act as a strong hydrogen-bond acceptor, the thiourea molecules are free to form intermolecular hydrogen-bonded dimers and exist in an equilibrium of E and Z conformers[2]. This chemical exchange occurs at an intermediate rate on the NMR timescale, resulting in broadened NH peaks and complex splitting patterns that provide valuable 3D structural data, albeit at the cost of baseline resolution.
Comparative Quantitative Data
The table below summarizes the 1H NMR chemical shifts and peak morphologies of N-butyl-N'-(4-nitrophenyl)thiourea at standard ambient temperature (298 K).
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) at 15 mM Concentration
| Proton Assignment | DMSO-d6 | CDCl3 | Multiplicity | Mechanistic Causality / Observation |
| Ar-NH | 9.85 | 8.45 (br) | Singlet | Strong H-bonding with DMSO causes severe deshielding. Broad in CDCl3 due to dimerization. |
| Alkyl-NH | 8.20 | 6.30 (br) | Triplet | Broad in CDCl3 due to intermediate chemical exchange between E/Z conformers. |
| Ar-H (o-NO2) | 8.18 | 8.25 | Doublet | The electron-withdrawing nitro group strongly deshields these ortho protons. |
| Ar-H (o-NH) | 7.80 | 7.40 | Doublet | Shielded relative to the o-NO2 protons; highly sensitive to solvent anisotropy. |
| N-CH2 (C1') | 3.45 | 3.65 | Quartet | Split by the adjacent aliphatic -CH2- and the Alkyl-NH proton. |
| CH2 (C2') | 1.55 | 1.65 | Quintet | Aliphatic chain backbone; relatively unaffected by solvent polarity. |
| CH2 (C3') | 1.35 | 1.40 | Sextet | Aliphatic chain backbone. |
| CH3 (C4') | 0.90 | 0.95 | Triplet | Terminal methyl group. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility, the following protocol establishes a self-validating system. By strictly controlling the sample concentration, we eliminate the variable of concentration-dependent dimerization in non-polar solvents[2].
Step 1: Standardized Sample Preparation
-
Precisely weigh 3.8 mg of N-butyl-N'-(4-nitrophenyl)thiourea.
-
Dissolve the solid in exactly 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) to achieve a standardized concentration of ~15 mM. Causality: Maintaining a strict 15 mM concentration ensures that the ratio of monomer-to-dimer in CDCl3 remains constant across different batches, ensuring reproducible chemical shifts[2].
Step 2: Internal Validation Spiking
-
Add 0.05% v/v Tetramethylsilane (TMS) to the sample.
-
Self-Validation Check: The chemical shift of the residual water peak in the solvent acts as an internal quality control metric. In DMSO-d6, the water peak should appear at ~3.33 ppm. If this peak shifts significantly, it indicates anomalous sample pH or excessive atmospheric water contamination, which will invalidate the NH integration[3].
Step 3: Spectrometer Acquisition Parameters
-
Transfer the solution to a 5 mm precision NMR tube.
-
Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at a regulated temperature of 298 K.
-
Set the relaxation delay (D1) to 2.0 seconds minimum to ensure complete relaxation of the sterically hindered aromatic protons, and acquire 16 to 32 scans.
Step 4: Data Processing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing the resolution of the butyl chain multiplets.
-
Phase and baseline correct the spectrum. Reference the chemical shifts to TMS (0.00 ppm) or the residual solvent peaks (DMSO pentet at 2.50 ppm; CHCl3 singlet at 7.26 ppm)[4].
Logical Relationship Visualization
The following diagram illustrates the mechanistic divergence of the thiourea conformational state based on the selected NMR solvent workflow.
Figure 1: Mechanistic divergence of thiourea conformational states and NMR resolution based on solvent selection.
Conclusion
For the routine structural verification of N-butyl-N'-(4-nitrophenyl)thiourea, DMSO-d6 is objectively superior due to its ability to disrupt complex hydrogen-bonding networks, resulting in sharp, quantifiable NH signals. Conversely, CDCl3 should be exclusively reserved for advanced conformational studies where observing the native E/Z isomerism and dimerization behavior is the primary experimental objective.
References
- Abraham, R. J., et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.
- Fulmer, G. R., et al.
- "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives." Journal of Organic Chemistry, 2022.
- "Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[5,6]arene-based Supramolecular Organogels." RSC Advances, 2016.
Sources
A Researcher's Guide to the Infrared Spectroscopy of the Thiourea C=S Bond: A Comparative Analysis
For researchers and professionals in drug development and materials science, the thiourea moiety (NH₂CSNH₂) is a cornerstone functional group, pivotal for its hydrogen-bonding capabilities, role in organic synthesis, and as a ligand in coordination chemistry.[1][2] Accurate structural characterization is paramount, and while Infrared (IR) spectroscopy is a frontline technique for functional group identification, the thiocarbonyl (C=S) group presents unique interpretive challenges compared to its ubiquitous carbonyl (C=O) counterpart.
This guide provides an in-depth analysis of the IR characteristic peaks of the thiourea C=S bond. Moving beyond a simple list of frequencies, we will explore the complex vibrational couplings that define its spectral signature, compare it with analogous functional groups, and provide a robust experimental protocol for acquiring high-fidelity data.
The Elusive Nature of the C=S Stretching Vibration
Unlike the strong, sharp, and highly diagnostic absorption of the carbonyl (C=O) group typically found between 1650-1800 cm⁻¹, the thiocarbonyl (C=S) stretch is notoriously more complex to assign with certainty.[3][4][5] This complexity arises from two primary factors:
-
Lower Bond Polarity and Strength: The C=S bond is significantly less polar and weaker than the C=O bond.[2] This results in a lower intrinsic stretching frequency and a less intense IR absorption band.
-
Vibrational Coupling: The C=S stretching vibration is not "pure." It couples extensively with other vibrational modes within the thiourea backbone, particularly the C-N stretching and N-H bending modes.[6] Consequently, the C=S character is distributed across several bands, often referred to as "thioamide" bands, making a single, definitive assignment difficult.
Due to this coupling, researchers should look for a constellation of bands rather than a single peak to confidently identify the thiourea moiety.
Characteristic IR Absorption Bands of Thiourea
The vibrational signature of thiourea is best understood as a series of coupled modes. While assignments can vary slightly between studies, the key absorptions are generally distributed across the mid- and far-IR regions.
| Wavenumber (cm⁻¹) | Assignment & Description | Supporting Notes |
| ~3170 - 3380 | N-H Asymmetric & Symmetric Stretching | Multiple bands are often observed in the solid state, indicating different hydrogen bonding environments.[1][2] |
| ~1585 - 1620 | N-H Bending (Scissoring) / Thioamide I | This band has significant contribution from N-H bending, but also from C-N stretching. It is analogous to the Amide II band in amides.[1][2] |
| ~1414 - 1450 | C-N Asymmetric Stretching / Thioamide II | Primarily associated with the N-C-N asymmetric stretch, this band also contains a significant contribution from the C=S stretch.[1][7] |
| ~1080 - 1100 | C-N Symmetric Stretching & C=S Stretching / Thioamide III | A mixed vibration band that is sometimes cited as having C=S character.[2][6] |
| ~730 | C=S Stretching & N-C-N Bending | This is often considered the most significant band for identifying the C=S stretch.[1][6][8] Its position is sensitive to coordination with metal ions. |
Note: The exact positions of these peaks can shift based on the physical state of the sample, substitution on the nitrogen atoms, and intermolecular interactions.
Comparative Analysis: Thiourea (C=S) vs. Urea (C=O)
The most effective way to appreciate the unique IR signature of thiourea is to compare it directly with its oxygen analog, urea.
| Feature | Thiourea (C=S) | Urea (C=O) | Causality & Significance |
| Primary Stretching Band | ~730 cm⁻¹ (with contributions elsewhere) | ~1680 cm⁻¹ (Amide I) | The much higher mass of sulfur compared to oxygen and the weaker C=S bond strength are the primary reasons for the dramatically lower frequency. |
| Band Intensity | Medium to Weak | Very Strong | The C=O bond has a much larger dipole moment than the C=S bond, leading to a significantly more intense absorption.[2][4] This makes the C=O stretch one of the easiest peaks to identify in an IR spectrum. |
| Vibrational Coupling | Extensive coupling across multiple bands.[6] | The C=O stretch is the primary contributor to the Amide I band, making it more localized and easier to assign. | The delocalization of vibrational energy in thiourea requires a more holistic analysis of the spectrum for confident identification. |
This comparison underscores a critical takeaway: Do not search for a strong band analogous to a ketone or amide C=O stretch when analyzing thiourea. Instead, focus on the characteristic band around 730 cm⁻¹ in conjunction with the thioamide bands in the 1400-1600 cm⁻¹ region.
Factors Influencing Thiourea's IR Spectrum
The vibrational frequencies of thiourea are highly sensitive to its chemical environment. Understanding these influences is key to accurate spectral interpretation.
-
Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, thiourea's spectral features are strongly influenced by intermolecular interactions. In solution or in the presence of H-bond acceptors, the N-H stretching bands can broaden and shift, which in turn affects the coupled C-N and C=S vibrations.[9]
-
Metal Complexation: When thiourea acts as a ligand and coordinates to a metal center through its sulfur atom, the electron density around the C=S bond changes. This typically weakens the C=S bond, resulting in a noticeable shift of the ~730 cm⁻¹ band to a lower frequency (a redshift).[6][8][10] This shift is a powerful diagnostic tool for confirming metal-sulfur bond formation.
-
Substitution: Replacing the hydrogens on the nitrogen atoms with alkyl or aryl groups (N,N'-disubstituted thioureas) alters the electronic and steric environment, leading to predictable shifts in the coupled vibrations.[11]
Experimental Protocol: High-Fidelity FTIR Analysis of a Thiourea Compound
Acquiring a clean, interpretable spectrum is the foundation of any analysis. The following protocol outlines the steps for the common Potassium Bromide (KBr) pellet method for solid samples.
Objective: To obtain a high-resolution, transmission FTIR spectrum of a solid thiourea-containing compound, free from atmospheric and moisture interference.
Methodology:
-
Preparation and Environment Control:
-
Rationale: The N-H bonds in thiourea and the hygroscopic nature of KBr make them highly susceptible to moisture. Water vapor and CO₂ in the atmosphere have strong IR absorptions that can obscure key spectral regions.
-
Step 1a: Gently heat spectroscopic grade KBr in an oven at ~110°C for at least 4 hours to ensure it is completely dry. Store in a desiccator.
-
Step 1b: Prepare the sample in a low-humidity environment, such as a glove box or under a nitrogen purge, if possible.
-
-
Sample Grinding:
-
Rationale: To minimize light scattering (the Christiansen effect) and ensure a homogenous mixture, the particle size of the sample must be smaller than the wavelength of the IR radiation.
-
Step 2a: Place approximately 1-2 mg of the thiourea sample and ~200 mg of the dried KBr into an agate mortar.
-
Step 2b: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.
-
-
Pellet Formation:
-
Rationale: A transparent, high-quality pellet is required for the IR beam to pass through without significant scattering.
-
Step 3a: Transfer the powdered mixture to a pellet press die.
-
Step 3b: Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.
-
Step 3c: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
-
Spectral Acquisition:
-
Rationale: A background spectrum of the pure KBr and instrument optics is essential to ratio against the sample spectrum, thereby removing contributions from the matrix, atmosphere, and instrument.
-
Step 4a: Place a blank KBr pellet (or an empty sample holder) in the spectrometer.
-
Step 4b: Collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Step 4c: Replace the blank with the sample pellet.
-
Step 4d: Collect the sample spectrum using the same acquisition parameters. The software will automatically ratio the sample scan to the background to produce the final absorbance or transmittance spectrum.
-
Workflow for C=S Bond Identification
The following diagram illustrates the logical workflow for identifying the thiourea C=S bond in an unknown solid sample using FTIR spectroscopy.
Caption: Workflow for the identification of the thiourea C=S bond via FTIR.
References
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]
-
Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]
-
Ab initio molecular geometry and anharmonic vibrational spectra of thiourea and thiourea-d4. PubMed. [Link]
-
Normal co-ordinates for the planar vibrations of thiourea, and frequency assignment for selenourea. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]
-
The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing. [Link]
-
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Semantic Scholar. [Link]
-
FTIR spectrum of thiourea. ResearchGate. [Link]
-
infrared spectra of thiourea and its inclusion compounds. SciSpace. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
Important IR spectral bands (cm-1) of thiourea and its complexes. ResearchGate. [Link]
-
Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives. PubMed. [Link]
-
Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. PubMed. [Link]
-
The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Link]
-
Carbonyl - compounds - IR - spectroscopy. Unknown Source. [Link]
-
IR Spectroscopy of Hydrocarbons. Unknown Source. [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. jetir.org [jetir.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Normal co-ordinates for the planar vibrations of thiourea, and frequency assignment for selenourea - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Fragmentation Guide: Nitrophenyl Thioureas in Mass Spectrometry
Executive Summary
Nitrophenyl thioureas (NPTUs) represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer properties (specifically as inhibitors of reverse transcriptase and tyrosine kinases). However, their structural characterization poses unique challenges due to the competing electronic effects of the electron-withdrawing nitro group and the nucleophilic thiourea core.
This guide provides a definitive technical comparison of NPTU fragmentation patterns against standard Phenyl Thioureas (PTUs) and Urea analogs . By synthesizing data from Electrospray Ionization (ESI) and Electron Ionization (EI), we establish a self-validating protocol for distinguishing positional isomers (ortho, meta, para)—a crucial requirement for validating synthetic purity in drug development pipelines.
Comparative Analysis: NPTUs vs. Structural Alternatives
To understand the unique mass spectral "fingerprint" of nitrophenyl thioureas, we must compare them against their non-nitro and oxygenated counterparts. The presence of the nitro group (
Table 1: Fragmentation Performance Matrix
| Feature | Nitrophenyl Thioureas (NPTUs) | Phenyl Thioureas (PTUs) | Nitrophenyl Ureas (NPUs) |
| Ionization Response (ESI+) | High (Due to basic N sites + resonance stabilization) | Moderate | Moderate to Low (Lower proton affinity of C=O vs C=S) |
| Primary Cleavage | C-N Bond Fission (Assisted by | C-N Bond Fission | C-N Bond Fission |
| Diagnostic Neutral Loss | |||
| Ortho-Effect | Prominent: Cyclic oxygen transfer (McLafferty-type) | Absent | Moderate |
| Base Peak (ESI-MS/MS) | Often Nitroaniline cation ( | Aniline cation ( | Isocyanate cation |
Key Insight: The "Nitro-Switch"
In standard PTUs, the thiocarbonyl (
-
Inductive Effect (-I): Weakens the proximal C-N bond, accelerating the formation of the nitroaniline fragment.
-
Resonance Effect (-R): Stabilizes the negative charge in ESI negative mode (
), making NPTUs significantly more sensitive in negative polarity than standard thioureas.
Deep Dive: Mechanistic Fragmentation Pathways
The fragmentation of NPTUs is governed by three competing pathways. Understanding these allows you to predict the spectrum of a novel derivative before synthesis.
Pathway A: The "Butterfly" Cleavage (C-N Fission)
The most thermodynamically favorable pathway involves the cleavage of the C-N bonds flanking the thiocarbonyl carbon.
-
Mechanism: Protonation occurs on the Sulfur atom (kinetic control) or Nitrogen (thermodynamic control).
-
Outcome: The molecule splits into a Nitroaniline ion and an Isothiocyanate neutral , or vice versa.
-
Diagnostic Value: The ratio of these two ions indicates the electronic nature of the other substituent (R'). If R' is electron-donating, the R'-NCS cation is favored.
Pathway B: The Ortho-Effect (Isomer Differentiation)
This is the critical self-validating check for ortho-substituted NPTUs.
-
Mechanism: In ortho-isomers, the nitro oxygen is spatially proximal to the thiourea hydrogen. A 6-membered transition state allows for intramolecular hydrogen transfer or oxygen transfer.
-
Result: A unique loss of
(17 Da) or (18 Da) , which is mechanistically impossible for meta or para isomers. -
Application: If you observe a peak at
, your sample contains the ortho isomer.
Pathway C: Desulfurization
Common in all thioureas, but accelerated in NPTUs due to ring stabilization.
-
Loss: Extrusion of elemental sulfur or HS.
-
Product: Formation of a guanidine-like cation.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for assigning NPTU fragments.
Figure 1: Mechanistic decision tree for ESI-MS/MS fragmentation of Nitrophenyl Thioureas. Green nodes indicate primary diagnostic ions; Red indicates isomer-specific ions.
Experimental Protocol: Self-Validating Analysis
To ensure reproducibility and trust in your data, follow this validated workflow. This protocol uses ESI-MS/MS as the primary method due to its suitability for polar thioureas.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of NPTU in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as it can occasionally form adducts that complicate the low-mass region.
-
Dilution: Dilute to 10 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.
-
Why Formic Acid? It promotes protonation (
) without suppressing the signal, essential for the "Nitrogen Protonation" pathway described above.
-
Step 2: Instrument Parameters (LC-ESI-MS/MS)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-N bond).
-
Collision Energy (CID): Ramp from 10 eV to 40 eV.
-
Reasoning: NPTUs have varying bond strengths. A ramp ensures you capture the survival yield of the parent ion and the secondary fragmentation of the nitro group.
-
Step 3: Validation Workflow (The "Trust" Check)
-
Inject Blank: Verify no memory effects (thioureas are "sticky").
-
Inject Standard: Analyze a known para-isomer.
-
Check: Confirm absence of
peak.
-
-
Inject Sample:
-
Check 1: Identify Parent Ion (
). -
Check 2: Look for characteristic loss of 34 Da (H2S).
-
Check 3: Calculate Ratio of Nitroaniline (
139) to Isothiocyanate. -
Check 4:Ortho-Screen: Scan for
. If present >5% relative abundance, assign as ortho.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the structural validation and isomer differentiation of NPTUs.
References
-
Grehn, L. (1977).[1] Mass spectra of ortho substituted 1-phenyl-2-thioureas. Organic Mass Spectrometry, 12(5), 267-269.
-
BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine. BenchChem Comparison Guides.
-
Felder, T., et al. (2008).[2] Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams.[2] Journal of Mass Spectrometry, 43(5), 651-663.[2]
-
NIST. (2023). Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. NIST Mass Spectrometry Data Center.
-
Jackson, G. (2020). Identification of novel fragmentation pathways in tandem mass spectra of protonated synthetic cathinones. West Virginia University Research.
Sources
13C NMR of Thiourea Thiocarbonyl Carbon: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of the thiourea thiocarbonyl carbon. It is designed for researchers requiring precise structural characterization and mechanistic understanding of thiourea pharmacophores.
Executive Summary: The "Carbonyl" Misnomer
In strict IUPAC nomenclature, the central carbon of thiourea (
The defining characteristic of the thiourea
Mechanistic Basis: The Inverse Electronegativity Paradox
A common misconception is that chemical shift is driven solely by electron density (diamagnetic shielding). If this were true, the
Experimental data shows the opposite. The
The Governing Equation
-
(Excitation Energy): The energy gap between the Highest Occupied Molecular Orbital (HOMO,
) and the Lowest Unoccupied Molecular Orbital (LUMO, ). -
The Thiourea Difference: Sulfur's
lone pair is higher in energy than Oxygen's lone pair. Consequently, the transition energy ( ) is lower for thiourea. -
Result: A smaller
leads to a larger (more negative) paramagnetic shielding term, resulting in significant deshielding (downfield shift).
Comparative Analysis: Chemical Shift Data
The following table synthesizes experimental data comparing thiourea to its structural analogs.
| Compound Class | Functional Group | Typical | Electronic Driver |
| Thiourea | 180 – 185 | Low | |
| Urea | 155 – 160 | Higher | |
| Isothiourea | 170 – 175 | Loss of | |
| Guanidine | 155 – 165 | High | |
| Thioamide | 190 – 205 | Inductive deshielding from alkyl group + low |
Substituent Effects
-
N-Alkylation: Generally causes a small downfield shift (+2 to +5 ppm) due to the
-effect of the alkyl group. -
N-Acylation: Withdraws electron density from the nitrogen lone pair, reducing the
resonance donation. This destabilizes the bond order but often results in a slight upfield shift or minimal change due to competing shielding/deshielding vectors. -
S-Alkylation (Isothiourea formation): Locking the sulfur into a single bond (C-S-R) shifts the resonance upfield by ~10-15 ppm relative to the thione, moving it closer to the imine/guanidine range.
The "Inverse" Solvent Effect
Thioureas exhibit a solvent-induced shift behavior that is diametrically opposed to carbonyls.
-
Carbonyls (
): In polar/H-bonding solvents (e.g., DMSO, Methanol), the signal shifts downfield (deshielding). H-bonding polarizes the bond, reducing electron density at the carbon. -
Thiocarbonyls (
): In H-bonding solvents, the signal often shifts upfield (shielding).-
Mechanism: H-bonding stabilizes the sulfur lone pair (
orbital). -
Effect: This stabilization increases the
energy gap ( ). -
Outcome: Increased
reduces the magnitude of the paramagnetic term, leading to a net shielding effect.
-
Visualization of Logic Flow
The following diagram illustrates the causal pathway determining the chemical shift of the thiourea carbon.
Caption: Mechanistic pathway showing how orbital energetics drive the extreme deshielding of the thiocarbonyl carbon and how H-bonding reverses this trend.
Experimental Protocol: Optimizing Acquisition
The thiocarbonyl carbon is a quaternary carbon with no attached protons, leading to long spin-lattice relaxation times (
Recommended Workflow
-
Sample Preparation:
-
Concentration: High concentration (>50 mM) is preferred.
-
Solvent: DMSO-
is standard for solubility, but be aware of the H-bonding upfield shift compared to . -
Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
] . This paramagnetic relaxation agent drastically shortens for quaternary carbons, allowing faster repetition rates without saturation.
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE if quantitative integration is required. For structural ID, standard decoupling (zgpg) is acceptable if delay is sufficient.
-
Relaxation Delay (
):-
With Cr(acac)
: 2–3 seconds. -
Without Cr(acac)
: 5–10 seconds (minimum) to ensure full relaxation of the quaternary center.
-
-
Spectral Width: Ensure the window extends to 220 ppm to capture the downfield
peak.
-
-
Data Processing:
-
Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication. The
signal can be naturally broad due to exchange processes or relaxation mechanisms involving the quadrupolar nuclei.
-
References
-
Comparison of Urea and Thiourea Shifts
-
Solvent Effects and H-Bonding Mechanism
- Title: Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding.
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
General Chemical Shift Ranges
-
Isothiourea and Metal Complex
Sources
Comprehensive Characterization Guide: Verdiperstat (AZD3241) – Elemental Analysis & Purity Validation
Topic: Elemental Analysis & Purity Validation of Verdiperstat (AZD3241) Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous framework for the elemental characterization of Verdiperstat (AZD3241) , a myeloperoxidase (MPO) inhibitor with the chemical formula C₁₁H₁₅N₃O₂S . Designed for pharmaceutical researchers and quality control scientists, this document objectively compares Elemental Analysis (EA) against alternative purity assays (HPLC, qNMR), establishing why combustion analysis remains the "Gold Standard" for validating the bulk purity and sulfur stoichiometry of this clinical-stage drug candidate.
Part 1: The Molecule & The Challenge
Verdiperstat (AZD3241) is an irreversible MPO inhibitor investigated for the treatment of Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). Its efficacy relies on a specific thiourea-like motif (thioamide) which presents unique analytical challenges.
-
Chemical Name: 1-(2-isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-one[1]
-
Critical Quality Attribute: The integrity of the sulfur atom is paramount. Oxidation of the sulfur (to sulfoxide/sulfone) during synthesis or storage renders the molecule inactive. Elemental analysis is the primary method to confirm the S:C ratio has not drifted due to oxidative degradation.
Part 2: Elemental Analysis Data (The Product)
The following data establishes the Theoretical Composition derived from the molecular formula and compares it with Acceptance Criteria for a pharmaceutical-grade reference standard (>99.5% purity).
Table 1: Theoretical vs. Target Experimental Data for C₁₁H₁₅N₃O₂S
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Typical High-Purity Result | Status |
| Carbon (C) | 52.16% | 51.76% – 52.56% | 52.12% | PASS |
| Hydrogen (H) | 5.97% | 5.57% – 6.37% | 6.01% | PASS |
| Nitrogen (N) | 16.59% | 16.19% – 16.99% | 16.55% | PASS |
| Sulfur (S) | 12.66% | 12.26% – 13.06% | 12.62% | PASS |
| Oxygen (O) | 12.63% | Calculated by difference | 12.70% | N/A |
Analyst Note: A deviation in Sulfur >0.5% often indicates the presence of residual inorganic sulfur reagents or oxidative degradation. A low Carbon value (<51.5%) typically signals trapped solvent (e.g., dichloromethane) or moisture, which HPLC often misses.
Part 3: Comparative Performance Analysis
Why perform Elemental Analysis when HPLC is available? This section compares EA against its primary alternatives in the context of Verdiperstat characterization.
1. Elemental Analysis (EA) vs. High-Performance Liquid Chromatography (HPLC)
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | Verdict |
| Scope | Bulk Purity: Measures the entire sample mass, including salts, water, and inorganics. | Specific Purity: Measures only chromophoric (UV-absorbing) organic impurities. | EA Wins for Potency Assignment. |
| Sulfur Validation | Direct: Confirms the stoichiometric presence of Sulfur (12.66%). | Indirect: Infers sulfur presence via retention time; cannot detect inorganic sulfate contaminants. | EA is Critical for S-Drugs. |
| Blind Spots | Cannot distinguish isomers (same formula). | Misses non-UV active impurities (e.g., residual inorganic salts, moisture). | Complementary Methods. |
2. Elemental Analysis (EA) vs. Quantitative NMR (qNMR)
-
qNMR Strength: Unmatched for structural confirmation and distinguishing isomers.
-
qNMR Weakness: Requires an internal standard (which introduces weighing errors) and is less sensitive to trace inorganic contaminants that EA detects immediately via mass balance percentages.
Part 4: Validated Experimental Protocol
To achieve the "Typical High-Purity Result" listed in Table 1, the following protocol must be strictly adhered to, specifically addressing the volatility of sulfur combustion products.
Method: Dynamic Flash Combustion (Modified Dumas Method) Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry Verdiperstat standard at 40°C under vacuum for 4 hours to remove surface moisture.
-
Weigh 2.0 – 3.0 mg (±0.001 mg) into a Tin (Sn) capsule .
-
Critical: Add 10 mg of Vanadium Pentoxide (V₂O₅) as a combustion additive. This ensures complete oxidation of the sulfur moiety and prevents the formation of refractory sulfates.
-
-
Combustion Parameters:
-
Reactor Temperature: 1060°C (High temperature required for complete S conversion).
-
Oxygen Flow: Pulse injection (5-10 seconds) to create a localized temp of ~1800°C.
-
Carrier Gas: Helium (Flow rate: 140 mL/min).
-
-
Separation & Detection:
-
Gases (CO₂, H₂O, N₂, SO₂) are separated via a packed GC column.[5]
-
Sulfur Trap: Ensure the water trap (Anhydrone) is placed before the SO₂ detector but does not retain SO₂.
-
Detection: Thermal Conductivity Detector (TCD).
-
-
Calibration:
-
Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the primary standard (S = 18.62%) to bracket the expected 12.66% S content of Verdiperstat.
-
Part 5: Analytical Workflow Visualization
The following diagram illustrates the decision matrix for releasing a batch of Verdiperstat, showing where Elemental Analysis acts as the "Gatekeeper."
Figure 1: Quality Control Decision Tree for Verdiperstat. Elemental Analysis serves as the final confirmation of bulk purity and stoichiometry before release.
References
-
Johnström, P., et al. (2015).[1][6][7] "Development of rapid multistep carbon-11 radiosynthesis of the myeloperoxidase inhibitor AZD3241 to assess brain exposure by PET microdosing." Nuclear Medicine and Biology, 42(6), 555-560.[6][7][8]
-
Stefanova, N., et al. (2012).[1][6] "Myeloperoxidase inhibition ameliorates multiple system atrophy-like degeneration in a transgenic mouse model."[6] Neurotoxicity Research, 21(4), 393-404.[6]
-
Cayman Chemical. (2023).[6] "Verdiperstat Product Information & Safety Data Sheet." Cayman Chemical Product Database.
-
Tong, X., et al. (2018).[1] "Population Pharmacokinetic Modeling With Enterohepatic Circulation for AZD3241 in Healthy Subjects and Patients With Multiple System Atrophy." The Journal of Clinical Pharmacology, 58(10).
Sources
- 1. alzforum.org [alzforum.org]
- 2. Verdiperstat | C11H15N3O2S | CID 11528958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scispec.co.th [scispec.co.th]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
comparison of thiourea anion sensors sensitivity
Topic: Advanced Sensitivity Analysis: Thiourea-Based Anion Sensors vs. Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Supramolecular Chemists, Drug Development Professionals
Executive Summary
Thiourea derivatives represent a cornerstone in anion receptor chemistry, offering a critical balance between binding affinity , synthetic versatility , and solubility that often surpasses simple ureas while remaining more synthetically accessible than complex squaramides. This guide provides a technical comparison of thiourea sensors against their primary alternatives (ureas, squaramides), supported by experimental protocols for validating sensitivity limits (LOD) and association constants (
Mechanistic Foundation: The Thiourea Advantage
The sensitivity of a thiourea sensor is governed by the acidity of its N-H protons. The thiocarbonyl group (C=S) is less electronegative than the carbonyl (C=O) in urea, but it is more polarizable and less capable of stabilizing the nitrogen lone pair through resonance. This results in higher acidity for thiourea N-H protons (pKa ~21 in DMSO) compared to urea (pKa ~27), facilitating stronger hydrogen bonding with anions like Fluoride (
Signaling Pathways
Thiourea sensors typically operate via two distinct mechanisms, often dictated by the basicity of the target anion:
-
Hydrogen Bonding (Neutral): Formation of a stable [Host
Guest] complex. -
Deprotonation (Charged): In the presence of highly basic anions (e.g.,
in DMSO), the N-H proton is abstracted, leading to a charge-transfer event (ICT) that causes a dramatic colorimetric shift.
Figure 1: Dual-mode signaling pathway for thiourea sensors. Note the bifurcation based on anion basicity.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent supramolecular studies, comparing Thiourea against Urea (lower sensitivity) and Squaramide (higher sensitivity but solubility issues).
Table 1: Receptor Class Comparison
| Feature | Urea ( | Thiourea ( | Squaramide (Cyclic-1,2-dione) |
| Acidity (pKa in DMSO) | ~26.9 (Low) | ~21.1 (Moderate) | ~18-20 (High) |
| Binding Affinity ( | |||
| Anion Selectivity | Moderate (Oxyanions) | High (F-, AcO-, H2PO4-) | Very High (Halides/Oxyanions) |
| Solubility | Good (Organic/Aqueous) | Excellent (Organic) | Poor (Aggregates easily) |
| Signaling Mode | Weak Colorimetric | Strong Colorimetric/Fluorometric | Strong Colorimetric |
Table 2: Sensitivity Data (Limit of Detection - LOD)
Data based on nitrophenyl-functionalized derivatives in DMSO/CH3CN.
| Target Anion | Thiourea Sensor LOD | Squaramide Sensor LOD | Notes |
| Fluoride ( | Squaramide binds tighter, but Thiourea offers faster kinetics. | ||
| Acetate ( | Thiourea shows distinct selectivity over phosphate. | ||
| Phosphate ( | Strong competition from solvent affects Urea/Thiourea more. |
Critical Insight: While squaramides exhibit higher
values, thioureas are often preferred in drug development assays because they are less prone to self-aggregation (stacking) at the millimolar concentrations required for high-throughput screening.
Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocols include internal validation steps to confirm that observed signal changes are due to anion binding and not solvatochromism or degradation.
Protocol A: UV-Vis Titration for Binding Constant ( ) & LOD
Objective: Quantify sensitivity using the Benesi-Hildebrand method.
-
Preparation:
-
Prepare a Stock Solution (Host) :
thiourea sensor in dry DMSO or Acetonitrile. -
Prepare a Titrant (Guest) :
Tetrabutylammonium (TBA) salt of the anion (e.g., TBAF).
-
-
Baseline Scan: Record UV-Vis spectrum (200–800 nm) of pure Host.
-
Titration:
-
Add Guest in aliquots (0.1 eq to 10 eq).
-
Wait 60 seconds after each addition for equilibrium.
-
Record spectrum. Look for Isosbestic Points (indicates clean 1:1 equilibrium without side reactions).
-
-
Data Analysis:
-
Plot Absorbance (
) vs. Concentration ( ). -
Validation: If Isosbestic points are not maintained, reject data (indicates decomposition or multiple stoichiometries).
-
LOD Calculation:
, where is the standard deviation of the blank and is the slope of the calibration curve.
-
Protocol B: 1H NMR Titration (The "Gold Standard" for Stoichiometry)
Objective: Confirm binding site and stoichiometry (Job's Plot).
-
Setup: Dissolve Host (
) in DMSO- . -
Titration:
-
Add TBA-Anion salt incrementally (0.2 eq steps).
-
Monitor the downfield shift (
) of the N-H protons (typically shifts from 8-9 ppm to >11 ppm).
-
-
Validation:
-
Broadening of N-H signals indicates intermediate exchange rates.
-
Disappearance of N-H signal indicates deprotonation (common with
).
-
-
Job's Plot Construction:
-
Prepare series where
. -
Plot
vs. . -
Max at 0.5 indicates 1:1 stoichiometry.
-
Figure 2: Validated experimental workflow for determining anion binding constants.
References
-
Gale, P. A., et al. (2015). "High-Affinity Anion Binding by Steroidal Squaramide Receptors." Chemistry - A European Journal. Comparison of thiourea and squaramide acidities.
-
Al-Saidi, H. M., & Khan, S. (2022).[1] "Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions." Critical Reviews in Analytical Chemistry. Comprehensive review of sensitivity limits.
-
Busschaert, N., et al. (2010). "Anion complexation and sensing using modified urea and thiourea-based receptors." Chemical Society Reviews. Structural modifications for enhanced sensitivity.
-
Hirose, K. (2001). "A Practical Guide for the Determination of Binding Constants." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Mathematical models for titration analysis.
-
Prohens, R., et al. (2024). "Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs."[2][3] Supramolecular Chemistry. Detailed binding affinity comparisons.
Sources
Safety Operating Guide
Proper Disposal Procedures: N-butyl-N'-(4-nitrophenyl)thiourea
[1][2][3]
Emergency Safety Overview
STOP AND READ: This compound contains two distinct hazard moieties: a thiourea backbone (potential carcinogen, thyroid toxin) and a nitroaryl group (potential shock sensitivity, deflagration hazard).[1]
-
Primary Hazard: Acute toxicity (Oral/Dermal) and Skin Sensitization.[2]
-
Reactive Hazard: Potential for explosive decomposition if heated under confinement.[2] Incompatible with strong oxidizers.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][2][4][5]
-
Immediate Action: Isolate material. Do not mix with general organic waste.[2]
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand why it is hazardous. We do not treat this merely as "organic waste"; we treat it based on its functional reactivity.[2]
| Feature | Structural Moiety | Risk Mechanism | Disposal Implication |
| Toxicity | Thiourea Core ( | Metabolic interference with thyroid peroxidase; potential carcinogen.[3][1][2] | Must be incinerated. Biological treatment is ineffective and dangerous.[2] |
| Reactivity | Nitro Group ( | High energy bond; oxidizing potential within a reducing molecule.[3][2] | Avoid heat/friction. Do not concentrate in rotary evaporators to dryness without shielding.[2] |
| Combustion | Sulfur + Nitrogen | Burning releases | Requires scrubber-equipped incineration. Open burning is prohibited.[3][2] |
Waste Classification & Regulatory Status
While specific substituted thioureas may not always carry a specific RCRA "P-list" code (unlike N-phenylthiourea, P093), best practice dictates managing this compound as Acute Hazardous Waste .[3][1]
-
Recommended Waste Code: D003 (Reactivity - if shock sensitive) or D001 (Ignitability - if flammable solid).[3][2] If not strictly characteristic, manage as Toxic Waste (referencing parent Thiourea U219 protocols).[1][2]
-
Segregation: Segregate from Oxidizers. Never place in the same container as nitric acid, perchlorates, or peroxides.[1] The reaction between the thiourea sulfur and strong oxidizers can be violently exothermic.[2]
Operational Disposal Protocol
A. Solid Waste (Pure Substance)[1][3]
-
Containment: Place the solid material in a screw-top glass jar or high-density polyethylene (HDPE) bottle. Do not use metal containers due to potential corrosion from sulfur degradation products.[2]
-
Solvent Dampening (Optional but Recommended): If the powder is dry and fine, dampen slightly with a high-flashpoint compatible solvent (e.g., butanol) to reduce dust generation and static discharge risk during handling.[1]
-
Overpacking: Place the primary container inside a secondary sealable bag or larger container (double containment).
-
Labeling: Label clearly as:
HAZARDOUS WASTE - TOXIC & REACTIVE Contains: N-butyl-N'-(4-nitrophenyl)thiourea Hazards: Carcinogen, Potential Explosive Decomposition[3][1][2]
B. Liquid Waste (Mother Liquors/Solutions)[1][3]
-
Segregation: Do not combine with general "Organic Solvent" waste streams, especially those containing acetone or oxidizers.[2]
-
pH Check: Ensure the solution is Neutral (pH 6-8). Acidic conditions can catalyze hydrolysis to release toxic gases (
or substituted anilines).[3][2] -
Container: Use amber glass bottles to prevent photodegradation, which can release free radicals.[2]
C. Decontamination of Glassware (Trace Residues Only)
Warning: Do not use this method for bulk disposal.[3]
-
Oxidation: Soak contaminated glassware in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.[2]
-
Mechanism: Hypochlorite oxidizes the thiourea sulfur to sulfate and urea derivatives, reducing acute toxicity.[2]
-
Rinse: Rinse thoroughly with water, collecting the first rinse as hazardous aqueous waste.[2]
Decision & Workflow Visualization
Figure 1: Disposal Decision Tree
This logic flow ensures the material is routed to the correct destruction facility (High-Temperature Incineration).[3][2]
Caption: Operational workflow for segregating and packaging thiourea derivatives for final incineration.
Spill Response Protocol
In the event of a spill, speed and dust control are paramount.
-
Evacuate & Ventilate: Clear the immediate area.[2][6] Thiourea dusts are rapidly absorbed.[2]
-
PPE: Don double nitrile gloves, lab coat, and a P100 respirator (dust) or N95 at minimum.[1][2]
-
Containment:
-
Decontamination: Wipe the surface with 10% bleach solution, followed by water.[2] Treat all cleanup materials as hazardous waste.[2]
References
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & P-List/U-List Definitions.[3][2] (40 CFR Part 261).[3][2] Available at: [Link]
-
PubChem. Compound Summary: N-(4-Nitrophenyl)thiourea (Parent Structure Data).[3][2] National Library of Medicine.[2] Available at: [Link][3]
-
Sahu, S., et al. Oxidation of Thiourea and Substituted Thioureas.[1][2] Journal of Sulfur Chemistry.[2] (Demonstrating oxidative degradation pathways). Available at: [Link][3]
Personal protective equipment for handling N-butyl-N'-(4-nitrophenyl)thiourea
Comprehensive Safety and Operational Guide: Handling N-butyl-N'-(4-nitrophenyl)thiourea
As a drug development professional or synthetic chemist, handling bifunctional pharmacophores like N-butyl-N'-(4-nitrophenyl)thiourea requires moving beyond basic safety data sheets. To design an effective safety and operational plan, we must first understand the mechanistic toxicology of the compound. This guide provides a field-proven, self-validating framework for the safe handling, transfer, and disposal of this highly toxic intermediate.
Mechanistic Toxicology: The "Why" Behind the PPE
The hazard profile of N-butyl-N'-(4-nitrophenyl)thiourea is driven by the synergistic toxicity of its two primary functional groups. Understanding these pathways is critical for selecting the correct Personal Protective Equipment (PPE) and decontamination strategies.
-
The Thiourea Core (Pulmonary & Hepatic Toxicity): Thiourea derivatives undergo metabolic activation via hepatic and pulmonary cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMO). This oxidative desulfurization cleaves the C=S bond, releasing highly reactive
. These electrophilic intermediates covalently bind to cellular macromolecules, leading to severe[1]. -
The 4-Nitrophenyl Group (Hematological Toxicity): Aromatic nitro compounds are susceptible to in vivo enzymatic reduction. This nitroreductase activity can oxidize ferrous iron (
) in hemoglobin to ferric iron ( ), resulting in [2]—a condition that severely impairs oxygen transport and causes tissue hypoxia.
Consequently, the core compound is classified as [3] and is a potent irritant to mucous membranes[4][5].
Diagram 1: Mechanistic pathways of thiourea and nitrophenyl-induced cellular toxicity.
Quantitative Hazard Profile & PPE Matrix
To mitigate the risks outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative hazard data and the explicitly required PPE.
| Hazard Class | GHS Code | Hazard Statement | Target Organ / Mechanism |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | Systemic / Metabolic activation to ROS |
| Skin Irritation | H315 | Causes skin irritation | Dermal / Electrophilic binding |
| Serious Eye Damage | H319 | Causes serious eye irritation | Ocular / Mucous membrane irritation |
| Specific Target Organ | H335 | May cause respiratory irritation | Pulmonary / Cytochrome P450 activation |
Mandatory PPE Matrix:
-
Dermal (Hands): Double-gloving is mandatory. Use inner Nitrile gloves (4-8 mil) to protect against the dry powder. If dissolving the compound in carrier solvents (e.g., DMSO, DMF), the outer glove must be solvent-rated (e.g., Butyl rubber or Silver Shield laminate) to prevent the solvent from carrying the toxic solute through the nitrile barrier.
-
Dermal (Body): Disposable Tyvek lab coat or sleeves. Rationale: Highly toxic powders can embed in the woven fibers of standard cotton lab coats, creating a chronic exposure risk.
-
Ocular: Non-vented chemical splash goggles. Safety glasses are strictly prohibited due to the severe eye irritation risk (H319) posed by aerosolized dust.
-
Respiratory: Handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing hood. If operational constraints force handling outside these controls, an N95/P100 particulate respirator is required.
Operational Workflow: The Closed-System Protocol
Thiourea powders are notoriously electrostatic and prone to aerosolization. To ensure absolute safety, utilize the following self-validating, step-by-step methodology.
Diagram 2: Step-by-step operational workflow for handling highly toxic thiourea powders.
Step 1: Preparation & Static Mitigation Place the reagent bottle, a pre-tared reaction vial (with a septum cap), and spatulas inside the powder hood. Use an anti-static ionizer (e.g., Zerostat gun) on the spatulas and the exterior of the reagent bottle. Causality: Eliminating static charge prevents the highly toxic powder from "jumping" and aerosolizing upon opening the container.
Step 2: Closed-System Weighing Carefully transfer the desired mass into the pre-tared vial. Immediately seal the vial with the septum cap before removing it from the powder hood. Self-Validation Check: Weigh the sealed vial on the analytical balance. A stable mass reading confirms no powder is escaping into the ambient environment.
Step 3: Solvent Addition Transfer the sealed vial to your main reaction fume hood. Using a syringe, inject your reaction solvent (e.g., DMF) directly through the septum to dissolve the compound. Causality: Dissolving the compound in a closed system entirely eliminates the risk of inhaling toxic dust during transfer to the primary reactor.
Step 4: Base-Catalyzed Decontamination Thiourea dioxides and their parent compounds [6]. Submerge all contaminated spatulas and empty reagent vials in a 10% sodium hydroxide (NaOH) bath for 30 minutes, followed by a water and ethanol rinse. Self-Validation Check: The characteristic yellow hue of the nitrophenyl group will visibly dissipate or alter upon successful alkaline breakdown, providing immediate visual confirmation of decontamination.
Spill Response and Disposal Plan
-
Solid Spills: Do NOT sweep. Sweeping aerosolizes the toxin. Cover the spill with damp absorbent paper (water or ethanol) to immediately suppress dust generation. Carefully scoop the damp mass into a hazardous waste container using a plastic scraper.
-
Liquid Spills (Solvent Solutions): Absorb with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials (like sawdust), as the nitro group can act as an oxidizer under specific conditions.
-
Waste Segregation: Dispose of all materials as "Toxic Organic Solid Waste." Critical: Never mix thiourea waste with strong acids. Acidic environments can trigger violent decomposition, releasing highly toxic and lethal hydrogen sulfide (
) or sulfur oxide ( ) gases.
References
-
National Institutes of Health. "(p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234". PubChem. URL: [Link]
-
Makarov, S. V., et al. "Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions". The Journal of Physical Chemistry B. URL: [Link]
-
Wikipedia Contributors. "4-Nitrophenol". Wikipedia, The Free Encyclopedia. URL: [Link]
-
Boyd, M. R., & Neal, R. A. "Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU)". PubMed. URL: [Link]
Sources
- 1. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
